molecular formula C29H27F3N6O B3026086 Ponatinib D8

Ponatinib D8

Cat. No.: B3026086
M. Wt: 540.6 g/mol
InChI Key: PHXJVRSECIGDHY-DHNBGMNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ponatinib-d8 is intended for use as an internal standard for the quantification of ponatinib by GC- or LC-MS. Ponatinib is an orally bioavailable Bcr-Abl tyrosine kinase inhibitor (IC50 = 0.37 nM). It inhibits the tyrosine kinase inhibitor-resistant mutant Bcr-AblT315I (IC50 = 2 nM), as well as Bcr-AblQ252H, Bcr-AblY253F, Bcr-AblM351T, and Bcr-AblH396P mutants (IC50s = 0.44, 0.3, 0.3, and 0.34 nM, respectively). It is selective for Bcr-Abl and these mutants over the insulin receptor, IGF-1R, Aurora A kinase, and Cdk2/cyclin E but does inhibit the receptor tyrosine kinases c-Src, VEGF receptor 2 (VEGFR2), FGFR1, and PDGFRα (IC50s = 5.4, 1.5, 2.2, and 1.1 nM, respectively). Ponatinib inhibits proliferation of Ba/F3 cells expressing native (IC50 = 0.5 nM) or mutant Bcr-Abl (IC50s = 0.5-36 nM) and induces apoptosis. It reduces tumor growth in a Ba/F3 Bcr-AblT315I mouse xenograft model when administered at doses ranging from 10 to 30 mg/kg. Formulations containing ponatinib have been used in the treatment of chronic-, accelerated-, or blast-phase chronic myeloid leukemia (CML), T315I-positive CML, or T315I-positive Philadelphia-chromosome positive acute lymphoblastic leukemia (Ph+ ALL).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)/i12D2,13D2,14D2,15D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJVRSECIGDHY-DHNBGMNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C#CC4=CN=C5N4N=CC=C5)C(F)(F)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Ponatinib D8 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ponatinib D8, a stable isotope-labeled derivative of the potent tyrosine kinase inhibitor, Ponatinib. Its primary application in research is as an internal standard for the precise and accurate quantification of Ponatinib in complex biological matrices using mass spectrometry. This guide details its chemical properties, its critical role in bioanalytical assays, a representative experimental protocol, and the biochemical context of Ponatinib's mechanism of action.

Introduction to Ponatinib and the Role of Isotope Dilution

Ponatinib is a third-generation, multi-targeted tyrosine kinase inhibitor (TKI).[1] It is particularly effective against the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), including strains with the T315I "gatekeeper" mutation that confers resistance to other TKIs like imatinib.[1][2] Accurate measurement of Ponatinib concentrations in plasma or tissue (pharmacokinetics) is crucial for dose-optimization, assessing drug metabolism, and ensuring therapeutic efficacy and safety in pre-clinical and clinical studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. The accuracy of LC-MS/MS quantification relies heavily on correcting for analyte loss during sample preparation and for variations in instrument response (matrix effects). This is best achieved through the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Ponatinib, serves this exact purpose. Because it is chemically almost identical to Ponatinib, it co-elutes chromatographically and experiences similar ionization and fragmentation, but its increased mass allows it to be distinguished by the mass spectrometer.

Physicochemical Properties: Ponatinib vs. This compound

This compound is structurally identical to Ponatinib, with the exception of eight hydrogen atoms on the methyl-piperazinyl moiety being replaced by deuterium atoms. This substitution results in a nominal mass increase of 8 Daltons, which is ideal for preventing isotopic crosstalk in mass spectrometry.

PropertyPonatinibThis compound
Chemical Formula C₂₉H₂₇F₃N₆OC₂₉H₁₉D₈F₃N₆O
Molar Mass 532.57 g/mol 540.6 g/mol
Synonyms AP24534, IclusigAP24534-d8, Ponatinib-d8
Isotopic Purity N/A≥99% deuterated forms (d₁-d₈)
Primary Application Tyrosine Kinase Inhibitor DrugInternal Standard for Quantification

Primary Research Use: Bioanalytical Quantification

The fundamental role of this compound is to serve as an internal standard in quantitative bioanalytical methods, primarily LC-MS/MS. A known, fixed amount of this compound is added to every sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation process. Any loss of analyte during subsequent steps (e.g., protein precipitation, extraction, transfer) will affect both the analyte (Ponatinib) and the internal standard (this compound) equally.

By measuring the ratio of the Ponatinib peak area to the this compound peak area, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or fluctuations in mass spectrometer performance.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Ponatinib in a biological sample using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Injection E->F G Chromatographic Separation (Analyte + IS co-elute) F->G H Mass Spectrometry (Detection by MRM) G->H I Calculate Peak Area Ratio (Ponatinib / this compound) H->I J Quantify against Calibration Curve I->J K Final Concentration Report J->K G cluster_pathway BCR-ABL Signaling Cascade cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K/AKT BCR_ABL->PI3K Proliferation Increased Proliferation & Survival GRB2->Proliferation RAS/MAPK Pathway Apoptosis Inhibition of Apoptosis STAT5->Apoptosis PI3K->Apoptosis Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP Binding

References

Ponatinib D8: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action

Introduction

Ponatinib D8 is the deuterated form of Ponatinib, a potent, orally available, multi-targeted tyrosine kinase inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Ponatinib in various biological matrices using mass spectrometry-based methods such as GC-MS or LC-MS.[1] Understanding the chemical and biological properties of Ponatinib is crucial for researchers in the fields of oncology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of Ponatinib, with a focus on its inhibitory effects on key signaling pathways implicated in cancer.

Chemical Structure and Properties

This compound is structurally identical to Ponatinib, with the exception of eight hydrogen atoms on the piperazine ring being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight while maintaining the same chemical reactivity and biological activity as the parent compound.

Chemical Name: 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)methyl]-3-(trifluoromethyl)phenyl]-benzamide[1]

Image of the chemical structure of this compound:

(A chemical structure image would be placed here in a real document)

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1562993-37-6[1][2][3]
Molecular Formula C₂₉H₁₉D₈F₃N₆O
Molecular Weight 540.61 g/mol
Appearance White to light yellow solid
Solubility Soluble in DMSO and Methanol
Storage Store at -20°C

Biological Activity and Mechanism of Action

Ponatinib is a pan-BCR-ABL inhibitor, designed to be effective against not only the native BCR-ABL kinase but also its mutated forms that confer resistance to other tyrosine kinase inhibitors, most notably the T315I "gatekeeper" mutation. The primary therapeutic target of Ponatinib is the aberrant BCR-ABL tyrosine kinase, a hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Beyond BCR-ABL, Ponatinib exhibits potent inhibitory activity against a spectrum of other kinases that are crucial in tumor progression, including those involved in angiogenesis and cell proliferation.

Inhibitory Activity of Ponatinib Against Key Kinases

Kinase TargetIC₅₀ (nM)Reference
Abl 0.37
Abl (T315I mutant) 2.0
PDGFRα 1.1
VEGFR2 1.5
FGFR1 2.2
Src 5.4
Signaling Pathway Inhibition

Ponatinib exerts its therapeutic effects by blocking the ATP-binding site of these kinases, thereby inhibiting their catalytic activity and disrupting the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

The constitutive activation of the BCR-ABL tyrosine kinase leads to the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote uncontrolled cell growth and inhibit apoptosis. Ponatinib's inhibition of BCR-ABL effectively shuts down these oncogenic signals.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT5->Gene_Expression Ponatinib Ponatinib Ponatinib->BCR-ABL

Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase.

These receptor tyrosine kinases are key regulators of angiogenesis, cell growth, and differentiation. Ponatinib's inhibition of these receptors disrupts tumor vascularization and proliferation.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response PDGFRa PDGFRa PI3K PI3K PDGFRa->PI3K VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR1 FGFR1 RAS/MAPK RAS/MAPK FGFR1->RAS/MAPK Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival RAS/MAPK->Proliferation Ponatinib Ponatinib Ponatinib->PDGFRa Ponatinib->VEGFR2 Ponatinib->FGFR1

Caption: Ponatinib inhibits key receptor tyrosine kinases.

Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. Its inhibition by Ponatinib contributes to the drug's broad anti-cancer activity.

Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTKs Receptor Tyrosine Kinases Src Src RTKs->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Ponatinib Ponatinib Ponatinib->Src

Caption: Ponatinib inhibits the non-receptor tyrosine kinase Src.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Ponatinib. Researchers should optimize these protocols based on their specific experimental setup and cell lines.

Biochemical Kinase Assay (IC₅₀ Determination)

This assay quantifies the direct inhibitory effect of Ponatinib on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and Ponatinib Dilutions Start->Prepare_Reagents Reaction_Setup Combine Reagents in Microplate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to Start Phosphorylation Reaction_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Detect_Signal Measure Kinase Activity (e.g., Luminescence) Incubate->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Ponatinib in DMSO and perform serial dilutions to the desired concentrations.

    • Dilute the purified target kinase and its specific substrate to their optimal concentrations in the kinase reaction buffer.

  • Reaction Setup:

    • In a microplate, add the diluted Ponatinib solutions or a vehicle control (DMSO).

    • Add the diluted kinase to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP (e.g., Kinase-Glo®), or by measuring the phosphorylated substrate using specific antibodies (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Ponatinib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Ponatinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (IC₅₀ Determination)

This assay measures the effect of Ponatinib on the viability and proliferation of cancer cell lines.

Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Add Serial Dilutions of Ponatinib Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, MTS) Incubate->Add_Reagent Measure_Signal Measure Absorbance or Fluorescence Add_Reagent->Measure_Signal Analyze_Data Calculate % Viability and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based proliferation assay.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to exponential growth.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Ponatinib in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of Ponatinib or a vehicle control.

  • Incubation:

    • Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • Add a viability reagent to each well. Common reagents include:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product in viable cells, which is then solubilized and measured by absorbance.

      • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a water-soluble formazan product, allowing for direct measurement of absorbance.

      • Resazurin-based assays (e.g., alamarBlue): Measures the metabolic reduction of resazurin to the fluorescent resorufin.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability for each Ponatinib concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Ponatinib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is an essential tool for the preclinical and clinical development of Ponatinib, enabling precise and accurate quantification. The biological activity of its parent compound, Ponatinib, is characterized by its potent, multi-targeted inhibition of key kinases driving oncogenesis. Its efficacy against the T315I mutant BCR-ABL represents a significant advancement in the treatment of resistant CML. A thorough understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is fundamental for researchers aiming to further explore its therapeutic potential and develop next-generation kinase inhibitors. The detailed experimental protocols provided in this guide offer a solid foundation for the in vitro characterization of Ponatinib and other similar kinase inhibitors.

References

Synthesis and Isotopic Labeling of Ponatinib-D8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ponatinib-D8, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. This document details the synthetic pathways, experimental protocols, and relevant biological context for the use of this isotopically labeled compound in research and development.

Introduction

Ponatinib is a multi-targeted tyrosine kinase inhibitor effective against various forms of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It is particularly notable for its activity against the T315I "gatekeeper" mutation of the BCR-ABL fusion protein, which confers resistance to other tyrosine kinase inhibitors.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (D or ²H), is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. Ponatinib-D8, with deuterium atoms incorporated into the N-methylpiperazine moiety, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry.

Data Presentation

The following tables summarize the key quantitative data for Ponatinib-D8, based on commercially available standards.

ParameterValueReference
Chemical Formula C₂₉H₁₉D₈F₃N₆O[2]
Molecular Weight 540.6 g/mol [2]
Purity 99.91%[3]
Isotopic Purity ≥99% deuterated forms (d₁-d₈)

Synthesis of Ponatinib

The synthesis of Ponatinib typically involves a multi-step process culminating in the coupling of key intermediates. Several synthetic routes have been described in the literature and patents. A common strategy involves the Sonogashira coupling of a substituted benzamide with an ethynyl-imidazopyridazine moiety.

Isotopic Labeling Strategy for Ponatinib-D8

The isotopic labeling of Ponatinib to yield Ponatinib-D8 is achieved by incorporating a deuterated starting material in the synthetic scheme. Specifically, the deuterium atoms are located on the piperazine ring, as indicated by the formal name: 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d₈)methyl]-3-(trifluoromethyl)phenyl]-benzamide. This is accomplished by using N-methylpiperazine-d₈ as a reactant in the final steps of the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and the final Ponatinib-D8 product. These protocols are a composite based on established synthetic routes for Ponatinib.

Synthesis of 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide (Intermediate 1)

This protocol describes the amidation reaction to form a key benzamide intermediate, using the deuterated amine.

Materials:

  • 3-Iodo-4-methylbenzoyl chloride

  • 4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-iodo-4-methylbenzoyl chloride (1.1 eq) in dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib-D8)

This protocol details the final Sonogashira coupling to produce Ponatinib-D8.

Materials:

  • 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide (Intermediate 1) (1.0 eq)

  • 3-Ethynylimidazo[1,2-b]pyridazine (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Intermediate 1 in a mixture of DMF and triethylamine, add 3-ethynylimidazo[1,2-b]pyridazine.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Ponatinib-D8.

Mandatory Visualizations

Synthetic Workflow for Ponatinib-D8

G cluster_synthesis Synthesis of Ponatinib-D8 3-Iodo-4-methylbenzoic_acid 3-Iodo-4-methylbenzoic acid SOCl2 SOCl₂ 3-Iodo-4-methylbenzoyl_chloride 3-Iodo-4-methylbenzoyl chloride 3-Iodo-4-methylbenzoic_acid->3-Iodo-4-methylbenzoyl_chloride Chlorination Intermediate_1 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)- 3-(trifluoromethyl)phenyl)benzamide 3-Iodo-4-methylbenzoyl_chloride->Intermediate_1 Amidation Amine_D8 4-((4-methylpiperazin-1-yl-d8)methyl)- 3-(trifluoromethyl)aniline Amine_D8->Intermediate_1 Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalysis) Intermediate_1->Sonogashira_Coupling 3-Ethynylimidazo 3-Ethynylimidazo[1,2-b]pyridazine 3-Ethynylimidazo->Sonogashira_Coupling Ponatinib_D8 Ponatinib-D8 Sonogashira_Coupling->Ponatinib_D8

Caption: Synthetic workflow for Ponatinib-D8.

Ponatinib Mechanism of Action: BCR-ABL Signaling Pathway

G cluster_pathway Ponatinib Inhibition of BCR-ABL Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate_P Downstream Substrate (Phosphorylated) BCR_ABL->Substrate_P Phosphorylation ATP ATP ATP->BCR_ABL Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP Binding Cell_Proliferation Leukemic Cell Proliferation and Survival Substrate_P->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Ponatinib's inhibition of the BCR-ABL signaling pathway.

Experimental Workflow for Isotopic Enrichment Analysis

G cluster_workflow Isotopic Enrichment Analysis Workflow Ponatinib_D8_Sample Synthesized Ponatinib-D8 LC_MS LC-MS/MS Analysis Ponatinib_D8_Sample->LC_MS Mass_Spectrum Mass Spectrum Acquisition LC_MS->Mass_Spectrum Data_Analysis Data Analysis Mass_Spectrum->Data_Analysis Isotopic_Distribution Isotopic Distribution (d₀ to d₈) Data_Analysis->Isotopic_Distribution Enrichment_Calculation Isotopic Enrichment Calculation (%) Isotopic_Distribution->Enrichment_Calculation

Caption: Workflow for analyzing the isotopic enrichment of Ponatinib-D8.

References

Ponatinib D8: A Technical Guide to Certificate of Analysis and Purity Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for Ponatinib D8, a deuterated internal standard for the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis and quality control of this critical research compound.

Certificate of Analysis: Key Specifications

A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity, purity, and quality. While specific values may vary slightly between batches and suppliers, a typical CoA will include the following key parameters.

Parameter Typical Specification
Chemical Name 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide
CAS Number 1562993-37-6[1]
Molecular Formula C₂₉H₁₉D₈F₃N₆O[2]
Molecular Weight 540.6 g/mol [1][2]
Appearance White to off-white powder
Solubility Soluble in DMSO and Methanol[3]
Identity (¹H-NMR) Conforms to structure
Identity (Mass Spec) Conforms to structure
Chromatographic Purity (HPLC) ≥98%
Deuterated Forms ≥99% (d1-d8)
Storage Conditions Store at 2-8°C in a well-closed container

Purity Standards and Impurity Profile

Ensuring the purity of this compound is critical for its use as an internal standard in quantitative analytical methods. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC). The impurity profile may include process-related impurities and degradation products.

Impurity Typical Source
Ponatinib (undeuterated)Incomplete deuteration
Ponatinib N-OxideOxidation
Ponatinib Amine ImpurityProcess-related
Other related substancesProcess or degradation

A robust analytical method should be capable of separating this compound from its potential impurities.

Experimental Protocols

Accurate and precise analysis of this compound is essential for its qualification as a reference standard. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation and quantification of this compound and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) or equivalent.

  • Mobile Phase A: 9:1 (v/v) mixture of water and acetonitrile, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the pH adjusted to 2.4 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0-2 16

    | 2-22 | 16 → 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 10 μL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 (v/v) mixture of methanol and water to a final concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis: The analysis will confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (541.6 m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound and the extent of deuteration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • Analysis: The resulting spectrum should be consistent with the proposed structure of this compound, showing the absence or significant reduction of proton signals at the deuterated positions of the piperazine ring.

Signaling Pathways and Experimental Workflow

Ponatinib's Mechanism of Action: Inhibition of Key Signaling Pathways

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor. It was designed to inhibit the native BCR-ABL kinase and its mutants, including the gatekeeper T315I mutation. Additionally, Ponatinib inhibits other key signaling pathways involved in cell proliferation and angiogenesis.

Ponatinib_Mechanism_of_Action cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_ponatinib cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR1 FGF->FGFR1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) PDGFRa->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR PDGFRa->PI3K_AKT_mTOR JAK_STAT JAK-STAT PDGFRa->JAK_STAT VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR VEGFR2->JAK_STAT FGFR1->RAS_RAF_MEK_ERK FGFR1->PI3K_AKT_mTOR FGFR1->JAK_STAT BCR_ABL BCR-ABL (and mutants e.g., T315I) BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR BCR_ABL->JAK_STAT Src Src Src->RAS_RAF_MEK_ERK Src->PI3K_AKT_mTOR Src->JAK_STAT Ponatinib Ponatinib Ponatinib->PDGFRa Ponatinib->VEGFR2 Ponatinib->FGFR1 Ponatinib->BCR_ABL Ponatinib->Src Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis JAK_STAT->Proliferation JAK_STAT->Survival JAK_STAT->Angiogenesis Ponatinib_D8_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Impurity Profiling cluster_certification Certification Synthesis Chemical Synthesis of This compound Purification Purification Synthesis->Purification NMR ¹H-NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC-UV Analysis Purification->HPLC CoA Certificate of Analysis Generation NMR->CoA MS->CoA Impurity_ID Impurity Identification (LC-MS) HPLC->Impurity_ID HPLC->CoA Impurity_ID->CoA

References

Manufacturer and supplier information for Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ponatinib D8, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. It is intended for use as an internal standard in analytical and pharmacokinetic studies. This document details manufacturer and supplier information, key technical data, mechanism of action, and established experimental protocols, presented to support advanced research applications.

Manufacturers and Suppliers

This compound is a specialized chemical primarily used for research and development purposes. It is available from a number of reputable suppliers who can provide detailed Certificates of Analysis (CoA) upon request.[1][2][3]

Supplier CAS Number Product Code (Example) Notes
Clearsynth1562993-37-6CS-O-13350Leading manufacturer and exporter, provides CoA.[1]
Cayman Chemical1562993-37-617208Provides detailed technical information and purity data.
MedChemExpress1562993-37-6HY-12047SOffers the product with high purity (99.91%).[4]
Simson Pharma1562993-37-6 (or NA)P1800018Offers custom synthesis and provides CoA with every compound.
A Chemtek1562993-37-6ARD169602D8Specifies purity of 98%+ and provides CoA and SDS upon request.
Alentris Research1562993-37-6ALN-P133D01Supplier of stable isotope-labeled compounds.
Daicel Pharma1562993-37-6DCTI-A-363Provides this compound as a labeled standard.
Veeprho1562993-37-6-Supplies as an internal standard for analytical and pharmacokinetic research.

Technical Data

This compound is the deuterium-labeled version of Ponatinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

Property Value Source
IUPAC Name 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide
Synonyms AP24534-d8, Ponatinib-d8
CAS Number 1562993-37-6
Molecular Formula C₂₉H₁₉D₈F₃N₆O
Molecular Weight 540.6 g/mol
Isotopic Purity ≥99% deuterated forms (d₁-d₈)
Chemical Purity >98% / >99%
Solubility Soluble in DMSO and Methanol
Storage Long-term at -20°C or 2-8°C
Biological Activity (Ponatinib)

Ponatinib is a multi-targeted kinase inhibitor. The deuterated form, this compound, is expected to have similar biological activity but is primarily used for analytical purposes. The IC₅₀ values for the non-labeled parent compound, Ponatinib, are provided below for context.

Target Kinase IC₅₀ (nM) Source
Abl0.37
Bcr-Abl (T315I mutant)2.0
PDGFRα1.1
VEGFR21.5
FGFR12.2
Src5.4
c-Kit12.5

Mechanism of Action

Ponatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL1 kinase, an abnormal enzyme produced in cells with the Philadelphia chromosome genetic abnormality, which is characteristic of chronic myeloid leukemia (CML).

Ponatinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the BCR-ABL1 kinase, which prevents the phosphorylation of downstream substrates. This action blocks the signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells, ultimately inducing apoptosis (programmed cell death).

A key feature of Ponatinib is its efficacy against mutated forms of BCR-ABL1, particularly the T315I mutation, which confers resistance to other tyrosine kinase inhibitors like imatinib. The unique structure of Ponatinib allows it to bind effectively to the kinase domain despite this mutation.

Ponatinib_MoA cluster_cell Leukemic Cell cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL1 Kinase (Constitutively Active) STAT5 STAT5 Pathway BCR_ABL->STAT5 RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Apoptosis Apoptosis (Programmed Cell Death) BCR_ABL->Apoptosis Inhibition leads to ATP ATP ATP->BCR_ABL Binds & Activates Proliferation Uncontrolled Cell Proliferation & Survival STAT5->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP Binding

Caption: Mechanism of action of Ponatinib on the BCR-ABL1 signaling pathway.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Ponatinib in biological matrices (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Ponatinib by LC-MS/MS

This protocol outlines a general procedure for using this compound as an internal standard for pharmacokinetic studies.

Methodology:

  • Preparation of Standards: Prepare stock solutions of Ponatinib and this compound (Internal Standard, IS) in a suitable solvent like DMSO or methanol. Create a series of calibration curve standards by spiking blank biological plasma with known concentrations of Ponatinib.

  • Sample Preparation:

    • Thaw subject plasma samples.

    • To a small volume of plasma (e.g., 20-50 µL), add a fixed amount of the this compound IS solution.

    • Perform protein precipitation by adding a solvent such as acetonitrile. This step removes larger molecules that can interfere with the analysis.

    • Vortex the mixture and then centrifuge at high speed (e.g., 13,500 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or vial for analysis.

  • Chromatographic Separation:

    • Inject the supernatant into an HPLC or UPLC system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) source, typically using electrospray ionization (ESI).

    • Monitor the specific mass-to-charge (m/z) transitions for both Ponatinib and this compound using Multiple Reaction Monitoring (MRM).

    • Quantify the amount of Ponatinib in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing it against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Inject MS Tandem MS Detection (MRM Mode) HPLC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Workflow for quantification of Ponatinib using this compound as an internal standard.
Cell Viability (IC₅₀) Assay Protocol

To understand the potency of Ponatinib (for which this compound serves as an analytical standard), cell viability assays are crucial. This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., K562, BaF3-BCR-ABL) in a complete medium according to standard protocols.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight in an incubator (37°C, 5% CO₂).

  • Drug Treatment:

    • Prepare a serial dilution of Ponatinib in the culture medium.

    • Treat the cells with this range of Ponatinib concentrations. Include wells with untreated cells (negative control) and wells with only medium (blank control).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, to allow the drug to take effect.

  • Viability Assessment:

    • After incubation, assess cell viability using a suitable assay, such as one based on MTT, MTS, or resazurin.

    • Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank control values from all other readings.

    • Normalize the data to the untreated control cells (which represent 100% viability).

    • Plot the cell viability (%) against the logarithm of the Ponatinib concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value.

IC50_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Treat Treat with Serial Dilutions of Ponatinib Seed->Treat Incubate Incubate for 48-72 Hours Treat->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent Incubate2 Incubate per Assay Protocol AddReagent->Incubate2 Measure Measure Signal (Absorbance/Fluorescence) Incubate2->Measure Analyze Normalize Data and Plot Dose-Response Curve Measure->Analyze End Calculate IC₅₀ Value Analyze->End

Caption: General experimental workflow for determining the IC₅₀ of Ponatinib.

References

The Role of Ponatinib-d8 in Pharmacokinetic Studies of Ponatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other TKIs, including those with the T315I mutation. Understanding the pharmacokinetic (PK) profile of ponatinib is crucial for optimizing dosing strategies, ensuring efficacy, and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification in LC-MS/MS-based bioanalysis. This technical guide provides an in-depth overview of the role of Ponatinib-d8, a deuterated analog of ponatinib, in the pharmacokinetic evaluation of its parent drug.

The Critical Role of Ponatinib-d8 as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls. The IS is used to correct for variability in the analytical process, such as sample extraction, matrix effects, and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.

Ponatinib-d8 is the deuterated form of ponatinib, where eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to ponatinib.

Key advantages of using Ponatinib-d8 as an internal standard:

  • Co-elution with the Analyte: Due to its similar chemical structure, Ponatinib-d8 co-elutes with ponatinib during chromatographic separation. This ensures that both compounds experience the same matrix effects, leading to more accurate quantification.

  • Similar Ionization Efficiency: Ponatinib-d8 and ponatinib exhibit almost identical ionization efficiency in the mass spectrometer's ion source, further minimizing analytical variability.

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, either suppressing or enhancing the signal. As Ponatinib-d8 is similarly affected by the matrix, the ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantification.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the bioanalytical method, which is a critical requirement for regulatory submissions.[1]

Pharmacokinetic Profile of Ponatinib

Numerous clinical and preclinical studies have characterized the pharmacokinetic profile of ponatinib. A summary of key pharmacokinetic parameters from various studies is presented in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Ponatinib in Humans
DoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Study PopulationReference
45 mg77.2 ± 21.34.8 (median)1310 ± 440 (AUC0-inf)22 (mean)Patients with CML[2]
45 mg54.7 (steady-state Cavg)N/A1310 (steady-state AUC0-24)N/APatients with Hematologic Malignancies[2]
45 mg [14C]71.9 ± 14.85.0 (median)1620 ± 340 (AUC0-inf)27.4 ± 4.9Healthy Male Volunteers[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cavg: Average concentration; N/A: Not Applicable

Table 2: Steady-State Pharmacokinetic Parameters of Ponatinib in Patients with Hematologic Malignancies
DoseCaverage (ng/mL)AUC0-24 (µg·h/mL)PopulationReference
15 mg once daily18.2 (8.3–40.9)0.438 (0.199–0.981)Adult Patients[2]
30 mg once daily36.5 (16.6–81.7)0.875 (0.398–1.96)Adult Patients
45 mg once daily54.7 (24.9–123)1.31 (0.598–2.94)Adult Patients

(Values in parentheses represent the 90% prediction interval)

Experimental Protocols

A validated LC-MS/MS method is essential for the reliable quantification of ponatinib in biological matrices. The following is a representative experimental protocol for a pharmacokinetic study of ponatinib using Ponatinib-d8 as an internal standard.

Sample Preparation (Plasma)
  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Ponatinib-d8 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample, except for the blank plasma.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex mix the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization is required for specific instruments.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A gradient elution is typically used to separate ponatinib from endogenous plasma components.

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters for Ponatinib and Ponatinib-d8
CompoundParent Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ponatinib533.4433.035
Ponatinib-d8541.4 (inferred)441.0 (inferred)35 (typical)

The parent ion for Ponatinib-d8 is inferred by adding the mass of 8 deuterons (8 x 1.006 Da) to the protonated molecule of ponatinib. The product ion is inferred based on a similar fragmentation pattern.

Visualizations

Signaling Pathway of Ponatinib's Target: BCR-ABL

Ponatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase. The following diagram illustrates the key signaling pathways downstream of BCR-ABL that are involved in CML pathogenesis.

BCR_ABL_Signaling BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) AKT->Survival mTOR->Proliferation STAT5->Survival

Caption: The BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Experimental Workflow for a Ponatinib Pharmacokinetic Study

The following diagram outlines the typical workflow for a pharmacokinetic study of ponatinib, from sample collection to data analysis.

PK_Workflow Pharmacokinetic Study Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Blood Sample Collection (Time-course) Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage IS_Spiking Internal Standard Spiking (Ponatinib-d8) Sample_Storage->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS IS_Spiking->Sample_Prep Data_Processing Data Processing (Peak Integration) LC_MS_MS->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Data_Processing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: A typical workflow for a pharmacokinetic study of Ponatinib.

Conclusion

Ponatinib-d8 plays an indispensable role in the accurate and precise quantification of ponatinib in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalysis allows for the reliable determination of ponatinib's absorption, distribution, metabolism, and excretion profiles. This information is critical for optimizing therapeutic regimens, ensuring patient safety, and advancing the development of this important anticancer agent. The detailed experimental protocols and understanding of the underlying analytical principles provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.

References

The Deuterium Switch: An In-depth Technical Guide to Understanding Isotope Effects of Deuterium-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This "deuterium switch" can significantly alter a drug candidate's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium-labeled compounds in pharmaceutical research.

Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental principle underpinning the utility of deuterated drugs is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1] This is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs.[1][2]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotopic atom is broken in the rate-determining step, with typical values for deuterium substitution ranging from 2 to 8.[3] Secondary KIEs, which are smaller, occur when the isotopic substitution is at a position not directly involved in bond breaking.

Table 1: Quantitative Data on Kinetic Isotope Effects (KIE) for Selected CYP450-Catalyzed Reactions

EnzymeSubstrate/ReactionkH/kD (KIE)Reference
CYP119(S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane oxidation9.8 (Primary)
CYP2B4(S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane oxidation8.9 (Primary)
Cytochrome P-4487-ethoxycoumarin O-deethylation~14 (Intrinsic)
CYPΔ2B4Oxidation of 1-d0 and 1-d32.3 (Intermolecular)
CYPΔ2B4Oxidation of 1-d0 and 1-d39.4 (Intramolecular)

Metabolic Switching: Redirecting Metabolic Pathways

Deuteration at a primary site of metabolism can slow down the reaction at that position, potentially causing a "metabolic switch" where the enzymatic activity is redirected to alternative, non-deuterated sites on the molecule. This can lead to a change in the metabolite profile, which can be advantageous if it reduces the formation of toxic metabolites or increases the concentration of active metabolites. However, metabolic switching can also be unpredictable and may not always result in a favorable pharmacokinetic outcome.

Table 2: Examples of Metabolic Switching in Deuterated Compounds

CompoundDeuteration SiteChange in Metabolite Ratio (Deuterated vs. Non-deuterated)OutcomeReference
DoxophyllineDioxolane ringIncreased formation of T-COOH (3-fold), decreased etophyllineMultidirectional metabolic switch, no improvement in PK
NirmatrelvirNot specifiedH/D ratio for major metabolite in human microsomes: 2.5 ± 0.1Reduced rate of oxidation
NirmatrelvirNot specifiedH/D ratio for major metabolite in mouse microsomes: 1.2 ± 0.3Minimal discrimination between deuterated and non-deuterated forms

Impact on Pharmacokinetics

The primary goal of employing the deuterium switch in drug development is often to improve the pharmacokinetic (PK) profile of a compound. By reducing the rate of metabolism, deuteration can lead to:

  • Increased half-life (t½): A longer-lasting therapeutic effect and potentially less frequent dosing.

  • Increased exposure (AUC): Higher overall drug concentration in the body.

  • Increased maximum concentration (Cmax): Higher peak drug levels.

  • Reduced clearance: Slower elimination from the body.

These improvements can lead to a more favorable dosing regimen and improved patient compliance. The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this, showing a superior PK profile compared to its non-deuterated counterpart, tetrabenazine.

Table 3: Comparative Pharmacokinetic Data of Deuterated vs. Non-Deuterated Drugs

DrugParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference
MethadoneAUC (in mice)Not specifiedNot specified5.7-fold increase
MethadoneCmax (in mice)Not specifiedNot specified4.4-fold increase
MethadoneClearance (in mice)4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg5.2-fold decrease
DoxophyllineAUC (in mice, oral)Not specifiedNot specified44% decrease (d4), 40% decrease (d7)

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human or animal liver microsomes (e.g., from XenoTech)

  • Test compound and its deuterated analog

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a 1 µM working solution of the test compound and its deuterated analog in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a 3-5 fold volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 4,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

LC-MS/MS Analysis of a Deuterated Drug and its Metabolites

This protocol outlines a general procedure for the quantification of a deuterated drug and its metabolites in a biological matrix (e.g., plasma).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Materials:

  • Plasma samples containing the deuterated drug and its metabolites

  • Deuterated internal standard

  • Acetonitrile (ACN)

  • Formic acid

  • Methanol

  • Water (HPLC grade)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the deuterated internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable mobile phase.

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Flow Rate: 0.3-0.5 mL/min

    • Gradient: Develop a gradient elution method to achieve optimal separation of the parent drug and its metabolites.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion → product ion) and collision energies for the parent drug, its expected metabolites, and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizing Pathways and Workflows

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the catalytic cycle of Cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Deuterium substitution at a site of oxidation can significantly slow down this cycle, demonstrating a kinetic isotope effect.

CYP450_Catalytic_Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_RH P450(Fe³⁺)-RH P450_Fe3->P450_Fe3_RH Substrate Drug (RH) Substrate->P450_Fe3_RH Binding P450_Fe2_RH P450(Fe²⁺)-RH P450_Fe3_RH->P450_Fe2_RH e⁻ P450_Fe2_RH_O2 P450(Fe²⁺)-RH(O₂) P450_Fe2_RH->P450_Fe2_RH_O2 O₂ P450_Fe3_RH_O2_minus P450(Fe³⁺)-RH(O₂⁻) P450_Fe2_RH_O2->P450_Fe3_RH_O2_minus e⁻ Intermediate [P450(Fe⁴⁺=O)-RH•] P450_Fe3_RH_O2_minus->Intermediate 2H⁺, -H₂O P450_Fe3_ROH P450(Fe³⁺)-ROH Intermediate->P450_Fe3_ROH C-H/C-D Bond Cleavage (Rate-Limiting Step) P450_Fe3_ROH->P450_Fe3 Product Release Product Metabolite (ROH) P450_Fe3_ROH->Product NADPH_reductase1 NADPH-P450 Reductase NADPH_reductase1->P450_Fe2_RH NADPH_reductase2 NADPH-P450 Reductase or Cyt b5 NADPH_reductase2->P450_Fe3_RH_O2_minus

Caption: The Cytochrome P450 catalytic cycle, highlighting the rate-limiting C-H/C-D bond cleavage step.

Experimental Workflow for Assessing Deuterium Isotope Effects

This workflow outlines the typical steps involved in evaluating the potential benefits of deuterating a drug candidate.

Deuteration_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Start Identify Metabolic 'Soft Spots' in Parent Drug Synthesize Synthesize Deuterated Analog(s) Start->Synthesize Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Synthesize->Metabolic_Stability Metabolite_ID Metabolite Identification & Profiling (LC-MS/MS) Metabolic_Stability->Metabolite_ID KIE_Measurement Determine Kinetic Isotope Effect (KIE) Metabolite_ID->KIE_Measurement Decision1 Favorable In Vitro Profile? KIE_Measurement->Decision1 PK_Studies Pharmacokinetic (PK) Studies in Animals PD_Tox Pharmacodynamic (PD) & Toxicology Studies PK_Studies->PD_Tox Decision2 Improved PK/PD & Safety Profile? PD_Tox->Decision2 Decision1->PK_Studies Yes Stop1 Stop or Redesign Decision1->Stop1 No End Lead Candidate for Clinical Development Decision2->End Yes Stop2 Stop or Redesign Decision2->Stop2 No

Caption: A typical experimental workflow for the evaluation of deuterated drug candidates.

Conclusion

The strategic incorporation of deuterium into drug candidates is a valuable and increasingly utilized strategy in medicinal chemistry. By leveraging the kinetic isotope effect, researchers can favorably alter the metabolic profile of a molecule, leading to improved pharmacokinetic properties and potentially enhanced safety and efficacy. A thorough understanding of the underlying principles and rigorous experimental evaluation, as outlined in this guide, are essential for the successful application of the "deuterium switch" in the development of new and improved therapeutics.

References

Ponatinib-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ponatinib-d8. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in experimental settings. This document summarizes key stability data, details relevant experimental protocols, and visualizes associated molecular pathways.

Storage Conditions

The stability of Ponatinib-d8 is critically dependent on appropriate storage conditions to prevent degradation and ensure its utility as an internal standard for the quantification of ponatinib.[1] Based on available data, the following storage conditions are recommended:

ConditionFormTemperatureDurationSource
Long-term StorageSolid-20°C≥ 4 years[1]
Stock Solution-80°C6 months[2][3]
Short-term StorageStock Solution-20°C1 month[2]
ShippingSolidRoom Temperature (in continental US)Varies
Sample SolutionShipped with blue iceVaries
Aqueous SolutionIn bufferRoom TemperatureNot recommended for more than one day

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Ponatinib in an organic solvent such as DMSO or dimethylformamide (DMF) and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for extended periods.

Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific quantitative stability data for Ponatinib-d8 under various stress conditions is not extensively available, studies on Ponatinib provide critical insights into its degradation profile. Ponatinib has been shown to be unstable under acidic, basic, and oxidative stress conditions.

A study on the forced degradation of ponatinib identified five main degradation products (DPs) formed under various stress conditions. The degradation pathways primarily involve hydrolysis of the amide bond and oxidation of the piperazine moiety.

Below is a diagram illustrating the degradation pathways of Ponatinib.

G Ponatinib Ponatinib DP1 DP 1 (4-aminophthalaldehyde) (Acidic Hydrolysis) Ponatinib->DP1 DP2 DP 2 (4-((4-methylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)benzenamine) (Acidic & Alkaline Hydrolysis) Ponatinib->DP2 DP4 DP 4 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)- 4-methylbenzoic acid) (Acidic & Alkaline Hydrolysis) Ponatinib->DP4 DP5 DP 5 (N-oxide impurity) (Oxidative Stress) Ponatinib->DP5 DP3 DP 3 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)acetyl)- 4-methylbenzoic acid) (Acidic Hydrolysis) DP4->DP3

Ponatinib Degradation Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline protocols for forced degradation testing and the analytical methods for quantification, based on studies of non-deuterated Ponatinib.

Forced Degradation Study Protocol

Forced degradation studies are conducted to assess the stability of Ponatinib under various stress conditions.

G cluster_stress Stress Conditions Acid Acid Degradation (1 M HCl, 60°C, 5 days) Analysis Sample Preparation & LC-HRMS/NMR Analysis Acid->Analysis Alkaline Alkaline Degradation (1 M NaOH, 60°C, 7 hours) Alkaline->Analysis Oxidative Oxidative Degradation (3% H2O2, 2 hours) Oxidative->Analysis Thermal Thermal Degradation (150°C, 6 days) Thermal->Analysis Photo Photodegradation (4500 lx, 20 days) Photo->Analysis Ponatinib Ponatinib Sample Ponatinib->Acid Ponatinib->Alkaline Ponatinib->Oxidative Ponatinib->Thermal Ponatinib->Photo

Forced Degradation Workflow

Specific Conditions:

  • Acid Degradation: A 10 mg sample of ponatinib is dissolved in 10 mL of methanol and combined with a 1 M hydrochloric acid (HCl) solution. The mixture is reacted at 60°C for 5 days.

  • Alkaline Degradation: A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at 60°C for 7 hours. The solution is then neutralized with 1 M HCl.

  • Oxidative Degradation: The ponatinib solution is treated with a 3% hydrogen peroxide (H₂O₂) solution for 2 hours.

  • Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6 days.

  • Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 lx for 20 days.

Following the stress period, samples are appropriately diluted, typically with a methanol/water mixture, for subsequent analysis.

Analytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of Ponatinib and its degradation products.

Chromatographic Conditions:

  • Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) or equivalent.

  • Mobile Phase A: A mixture of water and acetonitrile (9:1 ratio), with an aqueous solution of pH 2.4 containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 10 μL.

Sample Preparation:

  • Stock Solution: A stock solution of ponatinib is prepared by accurately weighing approximately 10 mg of ponatinib and dissolving it in a 20 mL volumetric flask with a 50% methanol solution to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: To prepare the sample solution, accurately weigh approximately 10 mg of the ponatinib bulk drug and dissolve it in 20 mL of a 50:50 methanol-water solution (v/v) to a concentration of about 0.5 mg/mL.

Mechanism of Action: Signaling Pathway

Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of leukemic cells in chronic myeloid leukemia (CML). Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell growth and survival. A key feature of Ponatinib is its ability to inhibit the T315I mutant of BCR-ABL, which is resistant to other tyrosine kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

Ponatinib Inhibition of BCR-ABL Signaling

This technical guide provides a foundational understanding of the stability and storage requirements for Ponatinib-d8, leveraging available data and related studies on Ponatinib. For critical applications, it is recommended to perform in-house stability assessments to confirm the integrity of the compound under specific experimental conditions.

References

CAS number and molecular weight of Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ponatinib D8, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. This document outlines its fundamental properties, its role in inhibiting key signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Ponatinib, which is primarily utilized as an internal standard for the quantification of Ponatinib in biological samples using mass spectrometry-based methods.[1] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement.

PropertyValueSource(s)
CAS Number 1562993-37-6[1][2][3][4]
Molecular Formula C₂₉H₁₉D₈F₃N₆O
Molecular Weight 540.61 g/mol

Mechanism of Action and Signaling Pathways

Ponatinib is a multi-targeted tyrosine kinase inhibitor, renowned for its efficacy against treatment-resistant cancers, particularly those harboring the T315I mutation in the BCR-ABL fusion protein.

Inhibition of BCR-ABL Signaling

The primary target of Ponatinib is the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). Ponatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive the proliferation and survival of leukemic cells.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->Inhibition Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds to RAS_RAF RAS-RAF-MEK-ERK Pathway Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT JAK-STAT Pathway JAK_STAT->Proliferation PI3K_AKT PI3K-AKT-mTOR Pathway PI3K_AKT->Proliferation Inhibition->RAS_RAF | Inhibition->JAK_STAT | Inhibition->PI3K_AKT |

Ponatinib's inhibition of the BCR-ABL signaling cascade.
Inhibition of VEGFR and FGFR Signaling

Beyond BCR-ABL, Ponatinib also demonstrates potent inhibitory activity against other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). By targeting these receptors, Ponatinib can impede angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of FGFR signaling has also been shown to suppress tumor growth in various cancer models, including neuroblastoma.

VEGFR_FGFR_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Effectors Ponatinib Ponatinib VEGFR VEGFR Ponatinib->VEGFR Inhibits FGFR FGFR Ponatinib->FGFR Inhibits PI3K_AKT_VEGF PI3K-AKT VEGFR->PI3K_AKT_VEGF MAPK_VEGF RAS-MAPK VEGFR->MAPK_VEGF FGFR->PI3K_AKT_VEGF PLCg PLCγ FGFR->PLCg Angiogenesis Angiogenesis & Tumor Growth PI3K_AKT_VEGF->Angiogenesis MAPK_VEGF->Angiogenesis PLCg->Angiogenesis

Ponatinib's inhibitory action on VEGFR and FGFR signaling.

Experimental Protocols

This compound is instrumental as an internal standard in pharmacokinetic and metabolic studies of Ponatinib. Below is a detailed methodology for the quantification of Ponatinib in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Ponatinib using this compound by LC-MS/MS

This protocol describes a validated method for the determination of Ponatinib in plasma samples.

1. Materials and Reagents:

  • Ponatinib and this compound ([2H8]-ponatinib) standards

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate, analytical grade

  • Formic acid, analytical grade

  • Ultrapure water

  • Control plasma (e.g., human, rat, or mouse)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ponatinib and this compound in a suitable solvent such as DMSO or methanol.

  • Working Solutions: Prepare serial dilutions of the Ponatinib stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 analytical column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate with 0.05% formic acid in water (pH adjusted to ~4.1).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.25-0.35 mL/min.

    • Gradient or Isocratic Elution: An isocratic method can be used, for example, with 45% acetonitrile and 55% aqueous mobile phase. A gradient can also be employed for better separation.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ponatinib: m/z 533.1 → 260

      • This compound ([2H8]-ponatinib): m/z 541 → 260

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Ponatinib to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the best fit for the calibration curve.

  • Quantify the concentration of Ponatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Plasma Sample (50 µL) IS_Addition Add this compound (IS) in Acetonitrile (150 µL) Sample->IS_Addition Vortex Vortex (1 min) IS_Addition->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Analysis Data Acquisition & Quantification Injection->Analysis

Workflow for sample preparation and analysis by LC-MS/MS.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ponatinib in Human Plasma Using LC-MS/MS with Ponatinib-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ponatinib in human plasma. Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, is effectively quantified using its stable isotope-labeled internal standard, Ponatinib-D8. The method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, enabling a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was developed and validated to demonstrate high precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It is particularly effective against the T315I mutation of the BCR-ABL fusion protein, which confers resistance to other TKIs.[2] Accurate and reliable quantification of Ponatinib in biological matrices is crucial for pharmacokinetic assessments, dose optimization, and ensuring patient safety. This LC-MS/MS method provides a specific, sensitive, and high-throughput solution for the determination of Ponatinib in human plasma, utilizing Ponatinib-D8 as an ideal internal standard to correct for matrix effects and variations in sample processing.

Ponatinib primarily targets the constitutively active BCR-ABL tyrosine kinase, which is a hallmark of CML and Ph+ ALL.[2] By binding to the ATP-binding site of the BCR-ABL protein, Ponatinib inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[2]

Experimental

Materials and Reagents
  • Ponatinib reference standard (≥98% purity)

  • Ponatinib-D8 internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ponatinib and Ponatinib-D8 in methanol.

Working Standard Solutions: Prepare serial dilutions of the Ponatinib stock solution with 50:50 methanol:water to create a series of working standard solutions for the calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ponatinib-D8 stock solution with acetonitrile.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the appropriately labeled tube.

  • Add 150 µL of the IS working solution (100 ng/mL Ponatinib-D8 in acetonitrile) to each tube, except for the blank to which 150 µL of acetonitrile is added.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Logical Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Ponatinib-D8 in ACN, 150 µL) Sample->Add_IS Vortex Vortex Mix (30 sec) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Injection Inject 5 µL Transfer->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: A streamlined workflow for the quantification of Ponatinib in plasma.

LC-MS/MS Method Parameters

Liquid Chromatography
ParameterValue
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As detailed in the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.095
2.595
2.620
4.020
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Source Temperature 350°C
Gas Flow 11 L/min
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ponatinib 533.4433.035
Ponatinib-D8 (IS) 541.2260.1~30 (optimization recommended)

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Calibration Curve and Linearity

Concentration (ng/mL)Accuracy (%)Precision (%CV)
198.56.2
5101.24.5
20102.13.1
5099.82.5
10097.62.1
25098.91.8
500100.51.5
1000101.82.3
A representative calibration curve should demonstrate a linear response (r² ≥ 0.99) over the desired concentration range.

Quality Control Sample Performance

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ199.17.5101.58.2
Low3102.45.1100.86.3
Medium15098.73.899.54.1
High750101.32.9102.03.5
Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision should not exceed 15% CV (20% for LLOQ).

Ponatinib Signaling Pathway

Ponatinib exerts its therapeutic effect by inhibiting the BCR-ABL tyrosine kinase, which is the primary driver of CML. The BCR-ABL fusion protein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Ponatinib blocks these pathways by competing with ATP for the binding site on the ABL kinase domain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis_Inhibition Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

Caption: Ponatinib's mechanism of action in the BCR-ABL signaling pathway.

Conclusion

This application note provides a detailed protocol for a rapid, sensitive, and robust LC-MS/MS method for the quantification of Ponatinib in human plasma using Ponatinib-D8 as the internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method suitable for high-throughput analysis in a research setting. The provided method parameters and validation data demonstrate the reliability of this assay for pharmacokinetic and other drug development studies of Ponatinib.

References

Protocol for the Bioanalytical Quantification of Ponatinib Using Ponatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a comprehensive protocol for the quantitative analysis of ponatinib in biological matrices, such as human plasma, utilizing Ponatinib-d8 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ponatinib is a potent oral tyrosine kinase inhibitor, and its accurate quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard like Ponatinib-d8 ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1]

Introduction

Ponatinib is a multi-targeted kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] It is effective against various mutations of the BCR-ABL1 gene, including the T315I mutation, which confers resistance to other tyrosine kinase inhibitors. Accurate measurement of ponatinib concentrations in plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity.

This protocol details a validated LC-MS/MS method for the quantification of ponatinib, employing Ponatinib-d8 as the internal standard to ensure the reliability of the results.

Signaling Pathway of Ponatinib

Ponatinib primarily targets the BCR-ABL1 tyrosine kinase, an abnormal protein resulting from a chromosomal translocation.[3] By binding to the ATP-binding site of BCR-ABL1, ponatinib inhibits its kinase activity, thereby blocking downstream signaling pathways that lead to cell proliferation and survival in cancer cells.[3] Ponatinib is also known to inhibit other tyrosine kinases, including members of the VEGFR, PDGFR, and FGFR families.

Ponatinib_Signaling_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Ponatinib Ponatinib Ponatinib->BCR_ABL1

Caption: Mechanism of action of ponatinib in inhibiting the BCR-ABL1 signaling pathway.

Experimental Workflow

The general workflow for the quantification of ponatinib using Ponatinib-d8 as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Ponatinib-d8 (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., with acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Ponatinib / Ponatinib-d8) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: General experimental workflow for the quantification of ponatinib.

Detailed Experimental Protocol

This protocol is a synthesis of validated methods for the quantification of ponatinib in human plasma.

Materials and Reagents
  • Ponatinib reference standard

  • Ponatinib-d8 internal standard[1]

  • HPLC-grade acetonitrile and methanol

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Ponatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve ponatinib in methanol.

  • Ponatinib-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponatinib-d8 in methanol.

  • Ponatinib Working Solutions: Prepare a series of working solutions by serially diluting the ponatinib stock solution with 50% methanol to create calibration standards.

  • Ponatinib-d8 Working Solution (IS): Dilute the Ponatinib-d8 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the Ponatinib-d8 internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in water with 0.1% Formic Acid (pH ~4.1)
Mobile Phase B Acetonitrile
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient A suitable gradient to ensure separation from matrix components.

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ponatinib: m/z 532.6 → 260.2Ponatinib-d8: m/z 540.6 → 268.2
Collision Energy Optimized for each transition
Dwell Time Optimized for each transition

Method Validation and Quantitative Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ponatinib.

Table 1: Calibration Curve and Sensitivity
ParameterValueReference
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL
Lower Limit of Detection (LOD) ~1.5 ng/mL
Table 2: Accuracy and Precision
AnalyteConcentration (ng/mL)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)Reference
PonatinibLLOQ (5)≤ 6%≤ 6%92 - 108%
Low QC≤ 6%≤ 6%92 - 108%
Mid QC≤ 6%≤ 6%92 - 108%
High QC≤ 6%≤ 6%92 - 108%

QC = Quality Control

Table 3: Recovery and Matrix Effect
ParameterValue
Recovery > 95%
Matrix Effect Minimal to no significant effect observed

Conclusion

The described LC-MS/MS method using Ponatinib-d8 as an internal standard provides a robust, sensitive, and specific approach for the quantitative determination of ponatinib in human plasma. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for clinical and research applications. This protocol offers a reliable framework for researchers and drug development professionals working with ponatinib.

References

Sample preparation techniques for Ponatinib analysis with Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (marketed as Iclusig™) is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of certain types of leukemia, such as chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. Accurate quantification of Ponatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment. This document provides detailed protocols for sample preparation of Ponatinib for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing Ponatinib D8 as an internal standard. The methods described include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Signaling Pathway of Ponatinib

Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL1 fusion protein, an abnormal tyrosine kinase that is a hallmark of CML and Ph+ ALL. By inhibiting BCR-ABL1, Ponatinib blocks the signaling cascade that leads to uncontrolled cell proliferation and survival of cancer cells.

Ponatinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL1 BCR-ABL1 Tyrosine Kinase Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL1->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL1 caption Ponatinib inhibits the BCR-ABL1 signaling pathway.

Caption: Ponatinib inhibits the BCR-ABL1 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Ponatinib analysis. These methods demonstrate high sensitivity, accuracy, and precision.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Ponatinib Quantification in Human Plasma and Rat Liver Microsomes (RLMs) [1][2]

ParameterHuman PlasmaRat Liver Microsomes (RLMs)
Linearity Range5–400 ng/mL5–400 ng/mL
Correlation Coefficient (r²)≥ 0.9998≥ 0.9998
Lower Limit of Quantification (LLOQ)4.66 ng/mL4.19 ng/mL
Lower Limit of Detection (LOD)1.53 ng/mL1.38 ng/mL
Intra-day Precision (%RSD)1.06 to 2.54%0.97 to 2.31%
Inter-day Precision (%RSD)1.06 to 2.54%0.97 to 2.31%
Intra-day Accuracy (%)-1.48 to -0.17%-1.65 to -0.3%
Inter-day Accuracy (%)-1.48 to -0.17%-1.65 to -0.3%
Mean Recovery99.49 ± 1.53%100.03 ± 1.52%

Table 2: Performance of an LC-MS/MS Method for Ponatinib in Mouse Plasma using Liquid-Liquid Extraction [3]

ParameterValue
Linearity Range5–5000 ng/mL
Within-run Precision (%RSD)≤6%
Between-run Precision (%RSD)≤6%
Accuracy92 to 108%

Experimental Workflow

The general workflow for the analysis of Ponatinib in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Acquisition and Processing LC_MS->Data caption General workflow for Ponatinib analysis.

Caption: General workflow for Ponatinib analysis.

Experimental Protocols

The following are detailed protocols for the preparation of samples for Ponatinib analysis. The use of an isotopically labeled internal standard such as this compound is highly recommended for accurate quantification.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Materials:

  • Biological matrix (e.g., human plasma, rat plasma)[1]

  • Ponatinib and this compound stock solutions (e.g., 1 mg/mL in DMSO)

  • Acetonitrile (ACN), ice-cold

  • Methanol

  • 0.1 M NaOH/glycine buffer (pH ~9)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare working standard solutions of Ponatinib by serial dilution of the stock solution with an appropriate solvent (e.g., mobile phase or methanol).

    • Spike blank plasma with the working standard solutions to create calibration standards (e.g., 5-400 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To 1 mL of plasma sample, standard, or QC, add the internal standard (this compound) solution.

    • Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) and vortex for 15 seconds.

    • Add 2 mL of ice-cold ACN to precipitate the proteins. For smaller sample volumes, such as 20 µL of rat plasma, add 100 µL of methanol containing the internal standard.

    • Vortex the mixture vigorously for 1-4 minutes.

    • Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample is now ready for injection into the LC-MS/MS system. If necessary, evaporate the solvent and reconstitute in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT, which can reduce matrix effects in the LC-MS/MS analysis.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenates)

  • Ponatinib and this compound stock solutions

  • Ethyl acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Procedure:

  • Preparation of Standards and QC Samples:

    • Prepare calibration standards and QC samples in the same biological matrix as the unknown samples.

  • Sample Preparation:

    • To 50 µL of plasma, tissue homogenate, or other biological sample, add 5 µL of the internal standard (this compound) solution (e.g., 0.5 µg/mL) and mix.

    • Add 0.5 mL of ethyl acetate to the sample.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 3310 x g for 5 minutes.

    • Carefully transfer 400 µL of the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a rotary evaporator at 45°C.

    • Reconstitute the dried residue in a suitable volume of the mobile phase.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a high degree of sample cleanup and concentration, resulting in very clean extracts and improved sensitivity.

Materials:

  • Biological matrix (e.g., plasma)

  • Ponatinib and this compound stock solutions

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Acetonitrile

  • Deionized water

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading:

    • Dilute the plasma sample (e.g., 400 µL) with water and add the internal standard (this compound).

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute Ponatinib and this compound from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

    • The sample is now ready for LC-MS/MS analysis.

Conclusion

The choice of sample preparation technique for Ponatinib analysis depends on the specific requirements of the study, such as the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Protein precipitation is a fast and simple method suitable for routine analysis. Liquid-liquid extraction and solid-phase extraction provide cleaner samples, which can be beneficial for reducing matrix effects and improving the reliability of the LC-MS/MS data. The use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and precise quantification.

References

Application Note: Quantification of Ponatinib in Human Plasma by LC-MS/MS using Ponatinib-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ponatinib (marketed as Iclusig®) is a potent oral tyrosine kinase inhibitor (TKI) that targets the BCR-ABL kinase, including the T315I mutation which confers resistance to other TKIs.[1] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] Therapeutic drug monitoring of ponatinib is crucial to optimize treatment efficacy and minimize toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ponatinib in human plasma, using its deuterated analog, ponatinib-D8, as an internal standard (IS).

Ponatinib inhibits the constitutively active BCR-ABL tyrosine kinase, which is a hallmark of CML and Ph+ ALL.[3] This inhibition blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, leading to the induction of apoptosis in cancer cells.

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL Kinase RAS RAS BCR_ABL->RAS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Ponatinib Ponatinib Ponatinib->BCR_ABL ATP ATP ATP->BCR_ABL Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation pSTAT5 pSTAT5 STAT5->pSTAT5 Apoptosis_Inhibition Inhibition of Apoptosis pSTAT5->Apoptosis_Inhibition

Caption: Ponatinib Signaling Pathway.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of ponatinib in human plasma.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range5 - 400 ng/mL[4][5]
Correlation Coefficient (r²)≥ 0.9998
Lower Limit of Quantification (LLOQ)4.66 ng/mL
Lower Limit of Detection (LOD)1.53 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC201.06 - 2.540.97 - 2.31-1.48 to -0.17-1.65 to -0.3
MQC1501.06 - 2.540.97 - 2.31-1.48 to -0.17-1.65 to -0.3
HQC3001.06 - 2.540.97 - 2.31-1.48 to -0.17-1.65 to -0.3

Table 3: Recovery and Matrix Effect

ParameterValue
Mean Extraction Recovery99.49 ± 1.53%
Matrix Effect98.3 ± 1.54%

Experimental Protocols

Materials and Reagents
  • Ponatinib certified reference standard

  • Ponatinib-D8 certified reference standard (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank, drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of ponatinib and ponatinib-D8 in methanol.

  • Working Standard Solutions: Prepare working standard solutions of ponatinib by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of ponatinib-D8 in 50:50 acetonitrile:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

dot

G cluster_workflow Sample Preparation Workflow Start Start: Plasma Sample Add_IS Add Ponatinib-D8 (IS) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load_Sample Load Sample onto SPE Cartridge Vortex1->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol then Water) Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge (e.g., 5% Methanol in Water) Load_Sample->Wash_SPE Elute Elute Ponatinib and IS (e.g., Methanol) Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: SPE Workflow for Ponatinib.

  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution (Ponatinib-D8).

  • Vortex for 30 seconds.

  • Add 200 µL of 0.1 M NaOH/glycine buffer (pH ~9) and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 60% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Table 4: Liquid Chromatography Parameters

ParameterCondition
ColumnAgilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientAs appropriate for separation
Flow Rate0.25 mL/min
Column Temperature40°C
Injection Volume5 µL
Run Time4 minutes

Table 5: Mass Spectrometry Parameters

ParameterPonatinibPonatinib-D8
Ionization ModeESI PositiveESI Positive
MRM Transition (m/z)533.2 > 433.2541.2 > 441.2 (Predicted)
Collision Energy (eV)Optimized for instrumentOptimized for instrument
Declustering Potential (V)Optimized for instrumentOptimized for instrument

Method Validation

This method should be validated according to the US FDA and/or other relevant regulatory guidelines for bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences at the retention times of ponatinib and the IS.

  • Linearity and Range: Determined by a calibration curve using at least six non-zero concentrations.

  • Accuracy and Precision: Evaluated at a minimum of four QC levels (LLOQ, low, mid, and high) in at least five replicates.

  • Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the plasma matrix.

  • Stability: The stability of ponatinib in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ponatinib in human plasma. The use of a stable isotope-labeled internal standard, ponatinib-D8, ensures high accuracy and precision. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of ponatinib.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Ponatinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass transition and fragmentation pattern of Ponatinib D8, a deuterated internal standard for the quantitative analysis of the tyrosine kinase inhibitor, Ponatinib. The included protocols and data are intended to guide researchers in developing and validating robust bioanalytical methods.

Introduction

Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It is utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Accurate quantification of Ponatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Mass Transition and Fragmentation of this compound

This compound is a deuterated analog of Ponatinib, designed to have a distinct mass-to-charge ratio (m/z) while maintaining similar chromatographic and ionization properties to the parent drug. This allows for its use as an ideal internal standard in quantitative mass spectrometry.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of Ponatinib and its deuterated internal standard, this compound. These parameters are essential for setting up a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) method on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)
Ponatinib533.4433.035 eV
533.4260.1-29 V
This compound 541.4 260.1 -29 V

Table 1: Mass Spectrometric Parameters for Ponatinib and this compound.[1]

Fragmentation Pattern

The fragmentation of Ponatinib and this compound in the collision cell of a mass spectrometer provides characteristic product ions that are used for quantification. The primary fragmentation of Ponatinib involves the cleavage of the piperazine ring and the amide bond.

A common product ion for both Ponatinib and this compound is observed at m/z 260.1.[1] This indicates that the deuterium labeling on the piperazine ring does not alter this specific fragmentation pathway. The precursor ion of this compound is shifted by +8 Da compared to Ponatinib, corresponding to the eight deuterium atoms.

cluster_ponatinib Ponatinib cluster_ponatinib_d8 This compound P_precursor Ponatinib [M+H]+ = 533.4 P_product1 Product Ion m/z = 433.0 P_precursor->P_product1 CID P_product2 Product Ion m/z = 260.1 P_precursor->P_product2 CID D8_precursor This compound [M+H]+ = 541.4 D8_product Product Ion m/z = 260.1 D8_precursor->D8_product CID

Figure 1. Fragmentation of Ponatinib and this compound.

Experimental Protocols

The following protocols provide a general framework for the LC-MS/MS analysis of Ponatinib using this compound as an internal standard. Optimization may be required based on the specific instrumentation and matrix used.

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Ponatinib from plasma samples.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

start Plasma Sample add_is Add this compound Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2. Sample preparation workflow.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: ~5500 V.

  • Temperature: ~500°C.

  • Nebulizer Gas (GS1): ~50 psi.

  • Heater Gas (GS2): ~50 psi.

  • Curtain Gas (CUR): ~20 psi.

  • Collision Gas (CAD): Medium.

Ponatinib Signaling Pathway

Ponatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase responsible for the proliferation of leukemia cells.[2] Understanding the signaling pathway is crucial for drug development and for elucidating mechanisms of action and potential off-target effects.

ponatinib Ponatinib ponatinib->inhibition bcr_abl BCR-ABL Tyrosine Kinase downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) bcr_abl->downstream proliferation Leukemic Cell Proliferation & Survival downstream->proliferation inhibition->bcr_abl

References

Application Notes and Protocols for the Chromatographic Separation of Ponatinib and Ponatinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (marketed as Iclusig®) is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] It is effective against various mutations, including the T315I mutation, which confers resistance to other TKIs.[1][4] Accurate quantification of Ponatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug manufacturing. Ponatinib D8, a deuterated isotopologue of Ponatinib, is commonly used as an internal standard (IS) in quantitative bioanalytical methods to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the chromatographic separation of Ponatinib and this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

Signaling Pathway of Ponatinib's Mechanism of Action

Ponatinib's primary mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase. In CML, the Philadelphia chromosome leads to the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells. Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, including the T315I mutant, thereby inhibiting its activity and blocking downstream signaling pathways that promote cell growth and survival, ultimately inducing apoptosis in cancer cells.

Ponatinib_Signaling_Pathway cluster_cell Leukemic Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation Apoptosis Apoptosis BCR_ABL->Apoptosis ATP ATP ATP->BCR_ABL Substrate Downstream Substrates Substrate->BCR_ABL Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Proliferation->Apoptosis Suppression Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into HPLC/UHPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Ponatinib Calibration->Quantification

References

Ponatinib D8 concentration for in vitro and in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its primary therapeutic application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with resistance to other TKIs due to mutations such as the T315I "gatekeeper" mutation.[3][4][5] Ponatinib's mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, including its mutated forms. Additionally, it targets other kinases involved in cancer progression, including members of the VEGFR, PDGFR, FGFR, and SRC families, as well as KIT, RET, TIE2, and FLT3.

These application notes provide a summary of reported in vitro and in vivo concentrations and protocols for the use of Ponatinib in preclinical research.

Note on "Ponatinib D8": Publicly available scientific literature does not extensively reference a specific "D8" variant of Ponatinib for in vitro and in vivo efficacy studies. It is possible that "this compound" refers to a deuterated form of Ponatinib (Ponatinib-d8), which is commonly used as an internal standard in pharmacokinetic analyses. The biological activity of deuterated compounds is generally comparable to their non-deuterated counterparts. The following data and protocols are based on studies using Ponatinib. Researchers using a "D8" variant should consider this information as a starting point and may need to perform dose-response studies to determine the optimal concentration for their specific experiments.

Data Presentation: Quantitative Summary

In Vitro Studies: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Ponatinib in various cancer cell lines.

Cell LineCancer TypeTarget/MutationIC50 (nM)Reference
Ba/F3Pro-BNative BCR-ABL0.5
Ba/F3Pro-BBCR-ABL T315I11
K562CMLWild-type BCR-ABL~30 (at 48h)
KU812CML--
KCL22CML--
MV4-11AMLFLT3-ITD<10
RS4;11AMLNative FLT3>100
U87MGGlioblastoma-~20 (for viability)
VariousEndometrial, Gastric, Breast, Lung, Bladder, ColonFGFR-amplified or mutated<40
In Vivo Studies: Effective Dosages in Mouse Models

The following table summarizes effective dosages of Ponatinib used in various mouse xenograft models.

Mouse ModelCancer TypeDosing RegimenOutcomeReference
Ba/F3 BCR-ABL T315I XenograftCML10, 30, 50 mg/kg, oral, dailyDose-dependent tumor growth inhibition; 50 mg/kg led to significant tumor regression.
MV4-11 XenograftAML1-25 mg/kg, oral, daily for 28 days1 mg/kg showed significant tumor growth inhibition; ≥2.5 mg/kg resulted in tumor regression.
T-ALL PDX ModelsT-ALL30 mg/kg, oral, dailySignificantly inhibited leukemia growth and prolonged survival.
U87MG XenograftGlioblastoma5, 10 mg/kg, injected, dailyDose-dependent repression of tumor growth.
B16-F10 Melanoma IsograftMelanoma15 mg/kg, i.p., daily for 10 daysSignificant delay in tumor growth.
Atherosclerosis Model-3, 10 mg/kg, oral, dailyDecreased plasma cholesterol levels.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of Ponatinib on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., K562, Ba/F3, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ponatinib stock solution (e.g., in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of Ponatinib in complete culture medium. The concentration range should span the expected IC50 value (e.g., 0-1000 nM for CML cells).

  • Add the diluted Ponatinib or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Ponatinib in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line for injection (e.g., MV4-11, U87MG)

  • Matrigel (optional)

  • Ponatinib

  • Vehicle control (e.g., citric acid solution)

  • Oral gavage needles

  • Calipers

Procedure:

  • Inject 1-10 million cancer cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.

  • Prepare the Ponatinib formulation for oral administration. For example, dissolve in citric acid.

  • Administer Ponatinib or vehicle control to the mice daily via oral gavage at the desired dose (e.g., 30 mg/kg).

  • Measure tumor volume and body weight regularly throughout the study (e.g., every other day for 28 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Mandatory Visualization

Signaling Pathways Inhibited by Ponatinib

Ponatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (PDGFR, FGFR, VEGFR, FLT3, KIT) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT STAT STAT Pathway RTK->STAT BCR_ABL BCR-ABL (Wild-type & T315I) BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT BCR_ABL->STAT SRC SRC SRC->RAS_RAF_MEK_ERK SRC->PI3K_AKT SRC->STAT Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression STAT->Gene_Expression Ponatinib Ponatinib Ponatinib->RTK Ponatinib->BCR_ABL Ponatinib->SRC Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Ponatinib inhibits multiple signaling pathways crucial for cancer cell proliferation and survival.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MV4-11) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing - Ponatinib (e.g., 30 mg/kg) - Vehicle Control Randomization->Dosing Monitoring 6. Regular Monitoring - Tumor Volume - Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., 28 days) Monitoring->Endpoint Data_Collection 8. Tumor Excision & Data Collection Endpoint->Data_Collection Analysis 9. Statistical Analysis of Tumor Growth Inhibition Data_Collection->Analysis

Caption: General workflow for conducting an in vivo xenograft study to evaluate Ponatinib's efficacy.

References

Application Notes and Protocols for the Use of Ponatinib-d8 in Drug Metabolism and Disposition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ponatinib-d8, a deuterated analog of the tyrosine kinase inhibitor Ponatinib, in drug metabolism and disposition studies. The inclusion of detailed protocols, data presentation tables, and workflow diagrams is intended to facilitate accurate and reproducible experimental design and execution.

Introduction

Ponatinib is a potent oral tyrosine kinase inhibitor used in the treatment of certain types of leukemia.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic efficacy and safety. Ponatinib-d8, in which eight hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantitative analysis of Ponatinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]

Key Applications of Ponatinib-d8

  • Internal Standard in Bioanalytical Methods: Ponatinib-d8 is the gold standard for the quantification of Ponatinib in plasma, tissues, and other biological samples.[4] Its identical chemical properties and co-elution with the unlabeled drug allow for accurate compensation for matrix effects and procedural losses.[3]

  • Metabolic Stability Assays: Used to normalize the quantification of the parent drug (Ponatinib) over time in in vitro systems like liver microsomes or hepatocytes.

  • Pharmacokinetic (PK) Studies: Essential for the accurate determination of key PK parameters such as area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) in preclinical and clinical studies.

  • Metabolite Identification and Quantification: While not a direct tracer for metabolites in this context, its role as a stable internal standard for the parent drug is foundational for accurate metabolite quantification.

Ponatinib Metabolism Overview

Ponatinib undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system and to a lesser extent by esterases and/or amidases. The major metabolic pathways include:

  • CYP-mediated oxidation: Primarily catalyzed by CYP3A4, with minor contributions from CYP1A1, CYP2C8, and CYP2D6. This leads to the formation of various hydroxylated and N-dealkylated metabolites.

  • Hydrolysis: Amide bond hydrolysis results in the formation of an inactive carboxylic acid metabolite.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Ponatinib from studies in human subjects and preclinical models. The use of a stable isotope-labeled internal standard like Ponatinib-d8 is critical for the accuracy of these measurements.

Table 1: Pharmacokinetic Parameters of Ponatinib in Humans (45 mg single oral dose)

ParameterMean Value
Cmax (ng/mL)54.7
Tmax (h)4.8 (median)
AUC0-inf (ng·h/mL)1310
t1/2 (h)27.4
Apparent Oral Clearance (CL/F) (L/h)34.3

Table 2: In Vitro Metabolic Stability of Ponatinib in Rat Liver Microsomes

ParameterValue
In vitro half-life (t1/2) (min)6.26
Intrinsic Clearance (CLint) (µL/min/mg)15.18

Experimental Protocols

Protocol for Quantification of Ponatinib in Human Plasma using LC-MS/MS with Ponatinib-d8 Internal Standard

This protocol is adapted from validated methods for Ponatinib quantification and best practices for the use of deuterated internal standards.

Materials:

  • Ponatinib certified reference standard

  • Ponatinib-d8 internal standard (IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • 96-well plates or microcentrifuge tubes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Ponatinib in DMSO.

    • Prepare a 1 mg/mL stock solution of Ponatinib-d8 in DMSO.

    • From the stock solutions, prepare working solutions of Ponatinib and Ponatinib-d8 at appropriate concentrations in 50:50 ACN:Water.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Spike blank human plasma with Ponatinib working solutions to prepare calibration standards at concentrations ranging from 5 to 400 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of Ponatinib-d8 working solution (e.g., at 100 ng/mL) and vortex briefly.

    • Add 300 µL of ACN to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or vials for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Ponatinib from endogenous plasma components (e.g., start with 95% A, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) transitions:

        • Ponatinib: m/z 532.2 -> 459.2

        • Ponatinib-d8: m/z 540.2 -> 467.2

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Quantify Ponatinib concentrations in unknown samples by constructing a calibration curve based on the peak area ratio of Ponatinib to Ponatinib-d8.

Protocol for In Vitro Metabolic Stability of Ponatinib in Human Liver Microsomes (HLMs)

Materials:

  • Ponatinib

  • Ponatinib-d8

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding Ponatinib (e.g., 1 µM final concentration) and the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold ACN with a known concentration of Ponatinib-d8 to stop the reaction and precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using the LC-MS/MS method described in Protocol 1.

  • Data Analysis:

    • Determine the concentration of Ponatinib remaining at each time point.

    • Plot the natural logarithm of the percentage of Ponatinib remaining versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of Ponatinib metabolism and the application of Ponatinib-d8.

Ponatinib_Metabolism_Pathway cluster_cyp CYP450-Mediated Metabolism cluster_hydrolysis Esterase/Amidase-Mediated Hydrolysis Ponatinib Ponatinib N_desmethyl_Ponatinib N-desmethyl Ponatinib Ponatinib->N_desmethyl_Ponatinib CYP3A4, CYP2D6, CYP2C8 Hydroxylated_Metabolites Hydroxylated Metabolites Ponatinib->Hydroxylated_Metabolites CYP3A4, CYP1A1 Carboxylic_Acid_Metabolite Inactive Carboxylic Acid Metabolite (AP24600) Ponatinib->Carboxylic_Acid_Metabolite Esterases/Amidases Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Ponatinib-d8 (IS) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantification (Peak Area Ratio) Analyze->Quantify End Concentration Data Quantify->End In_Vitro_Metabolism_Workflow Start Prepare Incubation Mix (HLMs, Buffer) Add_Ponatinib Add Ponatinib & NADPH System Start->Add_Ponatinib Incubate Incubate at 37°C Add_Ponatinib->Incubate Time_Points Collect Aliquots at Time Points (0, 5, 15... min) Incubate->Time_Points Quench Quench Reaction with ACN + Ponatinib-d8 Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

References

Application Notes and Protocols for Bioanalytical Method Validation of Ponatinib using Ponatinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (marketed as Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It is effective against various mutations of the BCR-ABL gene, including the T315I mutation, which confers resistance to other TKIs.[1] Accurate quantification of Ponatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This document provides a detailed application note and protocol for the bioanalytical method validation of Ponatinib in human plasma using a stable isotope-labeled internal standard, Ponatinib D8, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is highly recommended for LC-MS/MS-based quantification as it mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision. The protocols outlined below are based on established methodologies for Ponatinib and adhere to the principles of bioanalytical method validation as per regulatory guidelines.[1][3]

Mechanism of Action and Signaling Pathway

Ponatinib functions by inhibiting the tyrosine kinase activity of the BCR-ABL fusion protein. In CML, the Philadelphia chromosome leads to the constitutive activation of BCR-ABL, which in turn activates a cascade of downstream signaling pathways responsible for cell proliferation and survival. Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-proliferative signaling.

Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

Caption: BCR-ABL Signaling Pathway and Ponatinib Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the bioanalytical method validation of Ponatinib in human plasma.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Spiked with Ponatinib & this compound (IS) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Validation_Parameters Validation Parameter Assessment: - Linearity - Accuracy & Precision - Selectivity - Recovery & Matrix Effect - Stability Data_Acquisition->Validation_Parameters

Caption: Bioanalytical Method Validation Workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Ponatinib reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, deuterated on the piperazine ring)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Ponatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponatinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ponatinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Ponatinib working solution (for calibration standards and QCs) or 20 µL of 50:50 acetonitrile:water (for blank samples).

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ponatinib: 533.2 -> 433.1 (Quantifier), 533.2 -> 260.1 (Qualifier) This compound: 541.2 -> 441.1 (Quantifier)
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation Parameters and Acceptance Criteria

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The following parameters should be assessed:

Selectivity and Specificity
  • Protocol: Analyze at least six different blank plasma lots to check for interferences at the retention times of Ponatinib and this compound.

  • Acceptance Criteria: No significant interfering peaks should be observed.

Linearity and Range
  • Protocol: Analyze calibration curves with at least six non-zero standards over the desired concentration range (e.g., 1-1000 ng/mL).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Accuracy and Precision
  • Protocol: Analyze QC samples at four levels (LLOQ, low, mid, and high) in at least five replicates on three different days.

  • Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). The accuracy (%RE) should be within ±15% of the nominal value (±20% at LLOQ).

Recovery and Matrix Effect
  • Protocol:

    • Recovery: Compare the peak area of extracted samples to that of post-extraction spiked samples.

    • Matrix Effect: Compare the peak area of post-extraction spiked samples to that of neat solutions.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The matrix effect should be minimal and consistent across different lots of plasma.

Stability
  • Protocol: Assess the stability of Ponatinib in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80°C for an extended period (e.g., 30 days).

    • Post-Preparative Stability: In the autosampler for at least 24 hours.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables summarize typical validation results for a Ponatinib bioanalytical method, adapted from published literature.

Table 1: Linearity of Ponatinib

Concentration Range (ng/mL)Correlation Coefficient (r²)
5 - 400≥ 0.999
5 - 250≥ 0.999

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ5< 10± 10< 12± 12
Low15< 8± 8< 10± 10
Mid150< 6± 6< 8± 8
High300< 5± 5< 7± 7

Table 3: Stability of Ponatinib in Human Plasma

Stability ConditionDurationStability (% of Nominal)
Room Temperature4 hours95 - 105
Freeze-Thaw Cycles3 cycles93 - 107
Long-Term (-80°C)30 days96 - 104
Post-Preparative (Autosampler)24 hours98 - 102

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Ponatinib in human plasma. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide for researchers and scientists in the field of drug development and therapeutic drug monitoring. Adherence to these guidelines will ensure the generation of high-quality, reliable data suitable for regulatory submissions and clinical applications.

References

Troubleshooting & Optimization

Addressing deuterium exchange issues with Ponatinib D8 in LC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterium exchange of Ponatinib D8 when used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound in LC-MS analysis?

A1: Deuterium exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled internal standard, such as this compound, is replaced by a hydrogen atom from the surrounding solvent or sample matrix.[1] This can compromise the integrity of the internal standard, leading to inaccurate quantification.[1] If the deuterated standard loses its label, it can be incorrectly measured as the unlabeled analyte (Ponatinib), causing artificially inflated results for the analyte.[1]

Q2: Which deuterium labels on a molecule are most susceptible to exchange?

A2: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to rapid exchange with protons from the solvent.[1] Additionally, deuterium atoms on carbons adjacent to carbonyl groups can also be prone to exchange, especially under acidic or basic conditions.[1] It is crucial to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions. For this compound, the stability of the deuterium labels is dependent on their specific location on the molecule. Based on the known structure of Ponatinib, protons on the piperazine ring and methyl groups are generally stable, whereas protons on amide or amine groups would be highly labile. The D8 designation typically implies labeling on stable positions, but experimental conditions can still promote exchange.

Q3: What experimental factors can promote deuterium exchange of this compound?

A3: Several factors can influence the rate of deuterium exchange:

  • pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. The minimum exchange rate is typically observed around pH 2.5-3, with significant increases under both acidic and, more dramatically, basic conditions.

  • Temperature: Higher temperatures accelerate the rate of exchange. An increase of 22°C can lead to a 10-fold increase in the exchange rate.

  • Solvent Composition: The type of solvent used for stock solutions and the mobile phase can impact exchange. Protic solvents (e-g., water, methanol) can contribute to back-exchange.

  • Sample Matrix: The complexity of the biological matrix can sometimes influence the local pH and contribute to exchange.

Q4: How can I assess if my this compound is undergoing deuterium exchange?

A4: You can perform a stability test. Incubate a known concentration of this compound in your sample matrix or analytical mobile phase under the same conditions as your experimental workflow (e.g., for varying amounts of time and at different temperatures). Analyze these samples by LC-MS and monitor for any decrease in the this compound signal and a corresponding increase in the signal at the m/z of unlabeled Ponatinib.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound deuterium exchange.

Problem: Inaccurate and imprecise quantification of Ponatinib, with a noticeable increase in the analyte signal over time.

This is a classic symptom of deuterium back-exchange from this compound to Ponatinib.

Troubleshooting_Deuterium_Exchange start Start: Inaccurate Quantification Observed check_label_position Step 1: Verify Deuterium Label Position (Consult Certificate of Analysis) start->check_label_position check_storage Step 2: Review Storage and Handling - Solvent type (aprotic?) - Temperature (-20°C or -80°C?) - pH of stock solution check_label_position->check_storage check_sample_prep Step 3: Evaluate Sample Preparation - pH of extraction/dilution buffers - Exposure time to extreme pH - Temperature check_storage->check_sample_prep check_lc_conditions Step 4: Assess LC-MS Method - Mobile phase pH (ideal: 2.5-3) - Column temperature - Run time check_sample_prep->check_lc_conditions perform_stability_test Step 5: Conduct Stability Experiment (Incubate D8 in matrix/mobile phase) check_lc_conditions->perform_stability_test exchange_confirmed Exchange Confirmed perform_stability_test->exchange_confirmed Evidence of Exchange no_exchange No Exchange Observed perform_stability_test->no_exchange No Evidence of Exchange optimize_protocol Step 6: Optimize Experimental Protocol - Adjust pH - Reduce temperature - Minimize incubation times exchange_confirmed->optimize_protocol consider_other_issues Investigate Other Issues - Matrix effects - Ionization suppression - Standard purity no_exchange->consider_other_issues

Caption: A step-by-step workflow for troubleshooting deuterium exchange issues with this compound.

Step Action Rationale Recommended Solution
1. Verify Deuterium Label Position Review the Certificate of Analysis (CoA) for this compound.Confirm that the deuterium labels are on stable positions (e.g., aromatic carbons, methyl groups) and not on exchangeable sites like amines or amides.If labels are on labile positions, consider sourcing a different batch or a custom-synthesized standard with stable labels.
2. Review Storage and Handling Examine the solvent used for stock solutions and the storage conditions.Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for stock solutions to minimize the presence of exchangeable protons. Storage at low temperatures (-20°C or -80°C) is crucial.Reconstitute this compound in an aprotic solvent. If an aqueous solution is necessary, use a buffer with a pH as close to neutral as possible, or ideally in the range of pH 2.5-3 if compatible with analyte stability.
3. Evaluate Sample Preparation Assess the pH and temperature during sample extraction, dilution, and processing.Exposure to strongly acidic or basic conditions, especially at elevated temperatures, will accelerate deuterium exchange.Minimize the time this compound is exposed to harsh pH conditions. If pH adjustment is necessary, perform it immediately before analysis. Keep samples cool throughout the preparation process.
4. Assess LC-MS Method Review the mobile phase composition (especially pH) and the column temperature.The mobile phase is a primary environment where back-exchange can occur during the chromatographic run.If possible, adjust the mobile phase pH to be between 2.5 and 3 to minimize on-column exchange. Consider reducing the column temperature if the separation allows.
5. Conduct Stability Experiment Incubate this compound in the sample matrix and mobile phase under experimental conditions.This provides direct evidence of isotopic exchange under your specific analytical conditions.Analyze samples at various time points to quantify any loss of the deuterium label and the appearance of the unlabeled analyte.
6. Optimize Experimental Protocol Based on the stability test results, modify the experimental parameters.The goal is to minimize the conditions that were identified to promote exchange.Implement the changes from the "Recommended Solution" column above (e.g., adjust pH, lower temperature, use aprotic solvents, minimize processing times).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of the deuterated internal standard.

Methodology:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable aprotic solvent such as acetonitrile or methanol to a final volume of 1 mL.

    • Store the stock solution in a tightly sealed container at -20°C or -80°C.

  • Working Standard Solutions:

    • Prepare intermediate and final working solutions by serial dilution of the stock solution.

    • The diluent should ideally be the same aprotic solvent used for the stock solution. If the mobile phase is used as the diluent, prepare the working solutions fresh daily and keep them cool.

Protocol 2: Stability Assessment of this compound in Sample Matrix

Objective: To determine the stability of this compound under the conditions of the analytical method.

Methodology:

  • Spike a known concentration of the this compound working solution into a pooled sample of the relevant biological matrix (e.g., plasma, urine).

  • Divide the spiked matrix into several aliquots.

  • Analyze one aliquot immediately (T=0).

  • Incubate the remaining aliquots under the same conditions as your typical sample preparation and analysis (e.g., room temperature, 4°C) for varying durations (e.g., 1, 2, 4, 8, 24 hours).

  • At each time point, process the sample using your established extraction procedure.

  • Analyze the processed samples by LC-MS.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to a stable control compound (if available) or monitor the absolute peak area of this compound.

    • Monitor the peak area of unlabeled Ponatinib at each time point.

    • A significant decrease in the this compound signal and/or a significant increase in the Ponatinib signal over time indicates deuterium exchange.

Incubation Time (hours) This compound Peak Area (Arbitrary Units) Ponatinib Peak Area (Arbitrary Units) % D8 Remaining (Normalized to T=0)
01,520,0005,100100%
11,495,00015,20098.4%
41,350,00055,80088.8%
81,180,000110,30077.6%
24850,000235,00055.9%

Signaling Pathway and Experimental Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extraction Extraction (e.g., Protein Precipitation, LLE, SPE) spike->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation Inject Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing final_result Final Concentration data_processing->final_result Calculate Concentration Ratio (Analyte/IS)

Caption: A typical experimental workflow for quantitative analysis using this compound in LC-MS.

References

Overcoming matrix effects in Ponatinib quantification with Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ponatinib, with a focus on overcoming matrix effects using its deuterated internal standard, Ponatinib D8.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Ponatinib?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) are the alteration of ionization efficiency of the target analyte, Ponatinib, by co-eluting endogenous components of the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. Phospholipids are a common cause of matrix effects in plasma and serum samples.

Q2: Why is this compound recommended as an internal standard for Ponatinib quantification?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte. This means this compound will co-elute with Ponatinib and experience the same degree of matrix effects and variability in sample preparation and instrument response. By using the peak area ratio of Ponatinib to this compound, these variations can be effectively compensated for, leading to improved accuracy and precision in the analytical results.

Q3: Can I use a different internal standard, like a structural analog?

A3: While structural analogs like vandetanib or warfarin have been used for Ponatinib quantification, they may not perfectly mimic the behavior of Ponatinib during sample preparation and ionization. Differences in retention time, extraction recovery, and ionization efficiency between the analyte and a structural analog can lead to inadequate compensation for matrix effects. Stable isotope-labeled internal standards like this compound are the preferred choice for robust and reliable quantification.

Q4: What are the typical validation parameters for an LC-MS/MS method for Ponatinib quantification?

A4: A validated LC-MS/MS method for Ponatinib should include assessments of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, intra- and inter-day accuracy and precision, matrix effect, recovery, and stability under various conditions (e.g., bench-top, freeze-thaw).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High Variability in Ponatinib Peak Area Inconsistent matrix effects between samples.- Ensure consistent use of this compound: Verify that the internal standard is added to all samples, including calibrators and quality controls, at a consistent concentration early in the sample preparation process. - Optimize sample preparation: Employ techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components.
Poor Accuracy and/or Precision - Inadequate compensation for matrix effects. - Issues with the internal standard.- Verify the purity and concentration of the this compound standard. - Evaluate for potential isotopic interference between Ponatinib and this compound. - Re-evaluate the sample extraction procedure to ensure consistent recovery of both the analyte and the internal standard.
Low Signal Intensity (Ion Suppression) Co-elution of matrix components (e.g., phospholipids) that suppress the ionization of Ponatinib and this compound.- Modify chromatographic conditions: Adjust the mobile phase composition or gradient to separate Ponatinib from the interfering matrix components. - Implement phospholipid removal strategies: Use specialized sample preparation products designed to deplete phospholipids. - Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
High Signal Intensity (Ion Enhancement) Co-elution of matrix components that enhance the ionization of Ponatinib and this compound.- Improve chromatographic separation: As with ion suppression, optimizing the LC method is crucial to separate the analyte from enhancing components. - Re-evaluate the sample preparation method to remove the specific components causing enhancement.
Inconsistent this compound Peak Area - Inconsistent addition of the internal standard. - Degradation of the internal standard.- Use a calibrated pipette and ensure proper mixing when adding the internal standard solution. - Check the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary.

Quantitative Data Summary

The following tables summarize quantitative data from published LC-MS/MS methods for Ponatinib quantification.

Table 1: Linearity and Sensitivity of Ponatinib Quantification

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma5–4004.66
Mouse Plasma5–50005
Rat Plasma1–10001
Human Plasma5–2505
Rat Plasma1–10001

Table 2: Accuracy and Precision of Ponatinib Quantification in Human Plasma

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
LQC, MQC, HQC1.06 - 2.540.82 - 2.93-1.48 to -0.17-2.45 to 2.17

Table 3: Recovery and Matrix Effect of Ponatinib

MatrixExtraction Recovery (%)Matrix Effect (%)Internal Standard UsedReference
Human Plasma99.49 ± 1.5398.3 ± 1.54Vandetanib
Rat PlasmaNot specified85.9 – 103.3Warfarin
Rat PlasmaNot specifiedNot specifiedAlectinib

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general example for the preparation of plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters for Ponatinib Quantification

The following are example parameters and may require optimization for your specific instrumentation.

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.1 with formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 21 ± 2°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ponatinib: Optimize for your instrument

    • This compound: Optimize for your instrument

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound (Internal Standard) ponatinib_only Ponatinib matrix_effect_no_is Matrix Effect (Ion Suppression) ponatinib_only->matrix_effect_no_is ponatinib_only->matrix_effect_no_is signal_no_is Inaccurate Signal matrix_effect_no_is->signal_no_is ponatinib_is Ponatinib + this compound matrix_effect_is Matrix Effect (Affects Both Equally) ponatinib_is->matrix_effect_is ponatinib_is->matrix_effect_is ratio Peak Area Ratio (Ponatinib / this compound) matrix_effect_is->ratio signal_is Accurate Signal ratio->signal_is troubleshooting_workflow start Inaccurate/Imprecise Results check_is Check IS Addition & Purity start->check_is decision_is IS OK? check_is->decision_is check_chrom Review Chromatography decision_chrom Co-elution? check_chrom->decision_chrom check_prep Optimize Sample Prep decision_prep Matrix Effect Persists? check_prep->decision_prep decision_is->check_chrom Yes fix_is Correct IS Procedure decision_is->fix_is No decision_chrom->check_prep No adjust_chrom Modify Gradient/Mobile Phase decision_chrom->adjust_chrom Yes improve_prep Enhance Matrix Removal (e.g., SPE, LLE) decision_prep->improve_prep Yes end_good Results Acceptable decision_prep->end_good No fix_is->check_is adjust_chrom->check_chrom improve_prep->check_prep

References

Troubleshooting poor signal intensity of Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with Ponatinib D8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Ponatinib, an orally active multi-targeted tyrosine kinase inhibitor. Its primary application is as an internal standard (IS) for the quantification of Ponatinib in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation, matrix effects, and instrument response, thereby enabling more accurate and precise quantification.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is also recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation and a decrease in effective concentration. Stock solutions stored at -80°C are typically stable for 6 months, while at -20°C, they are stable for 1 month.

Q3: My this compound signal is weak or non-existent. What are the most common causes?

Poor signal intensity of a deuterated internal standard like this compound can stem from several factors. The most common culprits include:

  • Matrix Effects: Ion suppression or enhancement from components in the biological sample matrix is a frequent cause of signal variability.

  • Suboptimal Concentration: The concentration of the internal standard may be too low relative to the analyte or the background noise.

  • Improper Storage and Handling: Degradation of the standard due to exposure to light, incorrect temperatures, or multiple freeze-thaw cycles can reduce its effective concentration.

  • Instrumental Issues: A dirty ion source, incorrect mass spectrometer tuning, or detector fatigue can lead to a general decrease in signal for all ions.

  • Isotopic Instability (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if they are in chemically labile positions. This reduces the concentration of the fully deuterated standard.

  • Poor Quality or Purity: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the desired mass.

Troubleshooting Guides

Guide 1: Investigating Matrix Effects

Matrix effects are a primary suspect when encountering poor signal intensity. This guide provides a systematic approach to diagnose and mitigate these effects.

Step 1: Assess the Presence of Matrix Effects

A post-extraction spike analysis is a straightforward method to determine if ion suppression or enhancement is occurring.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., your mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) that does not contain the analyte or the internal standard. After the final extraction step, spike the extracted blank with this compound at the same working concentration as in Set A.

  • Analyze and Compare: Analyze both sets of samples using your established LC-MS method and compare the peak area of this compound.

Interpreting the Results:

ObservationInterpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect on the signal.

Step 2: Mitigate Matrix Effects

If matrix effects are confirmed, consider the following strategies:

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the co-eluting matrix components that are causing ion suppression. This may involve changing the analytical column, mobile phase composition, or the gradient profile.

  • Improve Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.

Guide 2: Optimizing Instrumental Parameters

If matrix effects are ruled out, the issue may lie with the instrument settings.

Recommended Starting LC-MS/MS Parameters for Ponatinib Analysis

The following table provides a summary of typical starting parameters for LC-MS/MS analysis of Ponatinib, which can be adapted for this compound. Optimization will be required for your specific instrument.

ParameterTypical Value/ConditionReference
Chromatography
ColumnC18 column (e.g., Agilent 5HC-C18, 4.6 mm × 250 mm, 5 µm)
Mobile Phase AWater with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase BAcetonitrile or Methanol
Flow Rate0.25 - 1.0 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)
Spray Voltage~5500 V (instrument dependent)
Source Temperature~580 °C (instrument dependent)
Ponatinib MRM TransitionQ1: 533.4 Da -> Q3: 433.0 Da
This compound MRM TransitionQ1: 541.2 -> Q3: (To be determined empirically, likely around 433.0 or a shifted fragment)
Declustering Potential~80 V
Collision Energy~35 eV

Troubleshooting Steps:

  • Ion Source Cleaning: A contaminated ion source is a common cause of reduced sensitivity. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.

  • Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Optimize MRM Transitions: Infuse a solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and to fine-tune collision energy and declustering potential for maximum signal intensity.

  • Check for Nebulizer Gas Flow: Inadequate nebulization can lead to poor ionization efficiency. Ensure the nebulizer gas flow is appropriate for your mobile phase flow rate.

Visualizing Workflows and Concepts

Experimental Workflow for Troubleshooting Poor Signal Intensity

G Troubleshooting Workflow for Poor this compound Signal start Poor this compound Signal Observed check_storage Verify Proper Storage and Handling (-20°C, minimal freeze-thaw) start->check_storage check_purity Confirm Standard Purity and Concentration check_storage->check_purity OK assess_matrix Assess Matrix Effects (Post-Extraction Spike) check_purity->assess_matrix OK optimize_instrument Optimize Instrument Parameters (Source Cleaning, Tuning, MRM) assess_matrix->optimize_instrument No Matrix Effect mitigate_matrix Mitigate Matrix Effects (Chromatography, Sample Prep) assess_matrix->mitigate_matrix Matrix Effect Detected resolve_instrument Address Instrumental Issues optimize_instrument->resolve_instrument No Improvement reassess_signal Re-evaluate Signal Intensity optimize_instrument->reassess_signal Improvement mitigate_matrix->reassess_signal resolve_instrument->reassess_signal reassess_signal->start Still Poor success Signal Restored reassess_signal->success Signal OK

Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.

The Role of Deuterated Internal Standards in LC-MS

G Compensation for Variability using a Deuterated Internal Standard cluster_1 LC-MS Analysis cluster_2 Data Processing analyte Analyte (Ponatinib) lc_separation LC Separation analyte->lc_separation is Internal Standard (this compound) is->lc_separation ms_detection MS Detection lc_separation->ms_detection ratio Calculate Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Quantification ratio->quantification variability Sources of Variability (Extraction Loss, Matrix Effects, Instrument Drift) variability->analyte variability->is variability->ms_detection

Caption: How deuterated standards compensate for experimental variability.

References

Technical Support Center: Managing Chromatographic Behavior of Ponatinib and Ponatinib D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the chromatographic shift between Ponatinib and its deuterated internal standard, Ponatinib D8.

Frequently Asked Questions (FAQs)

Q1: Why do Ponatinib and this compound show different retention times in reverse-phase HPLC?

A1: The observed chromatographic shift between Ponatinib and its deuterated analog, this compound, is primarily due to the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier isotope, leads to stronger C-D bonds compared to C-H bonds. This can influence the subtle intermolecular interactions (e.g., van der Waals forces, hydrophobic interactions) between the analyte and the stationary phase, as well as the analyte and the mobile phase. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the stronger C-D bonds can lead to a slight decrease in hydrophobicity.

Q2: Is a complete co-elution of Ponatinib and this compound necessary for a valid bioanalytical method?

A2: Not necessarily. While co-elution is often desired for simplicity, a consistent and reproducible partial or complete separation is acceptable, provided that the peak integration for both analytes is accurate and reproducible. The key is to have a chromatographic method that can reliably distinguish and quantify both the analyte and the internal standard without interference.

Q3: What are the main factors influencing the chromatographic separation between Ponatinib and this compound?

A3: The primary factors include:

  • Mobile Phase Composition: The type and proportion of the organic modifier (e.g., acetonitrile vs. methanol) and the nature and concentration of additives (e.g., formic acid, ammonium formate).

  • Column Chemistry: The type of stationary phase (e.g., C18, C8), particle size, and surface chemistry.

  • Column Temperature: Higher temperatures can decrease the magnitude of the isotope effect and potentially reduce the separation.

  • Flow Rate: While it has a lesser effect, it can influence peak shape and resolution.

  • pH of the Mobile Phase: The pH can affect the ionization state of Ponatinib, which in turn influences its retention behavior.

Q4: Can the chromatographic shift vary between different batches of columns or internal standards?

A4: Yes. Minor variations in column packing and the exact isotopic purity and distribution in the this compound standard can lead to slight changes in the observed chromatographic shift. Therefore, it is crucial to perform system suitability tests and validate the method with each new batch of critical reagents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of Ponatinib and this compound.

Issue 1: Inconsistent or Drifting Retention Times for Ponatinib and/or this compound

Possible Causes & Solutions:

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Instability: Prepare fresh mobile phase daily. For premixed mobile phases, ensure they are well-mixed and degassed. If using a gradient, ensure the pumps are functioning correctly.

  • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature. Ambient temperature changes can significantly affect retention times.[1]

  • Column Contamination: Implement a proper column washing procedure after each analytical batch to remove any strongly retained compounds.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for Ponatinib or this compound

Possible Causes & Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.[2]

  • Secondary Silanol Interactions: Peak tailing for basic compounds like Ponatinib can occur due to interactions with acidic silanol groups on the silica-based stationary phase.

    • Mobile Phase pH: Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.

    • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) can help to mask the active silanol sites.

  • Extra-Column Volume: Ensure that all tubing and connections are properly fitted to minimize dead volume, which can cause peak broadening.[3]

  • Co-elution with an Interfering Peak: If only one of the peaks is misshapen, it might be co-eluting with an interference. Review the sample preparation process and the chromatograms of blank samples.

Issue 3: Excessive Chromatographic Shift Leading to Inaccurate Integration

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice of organic modifier can influence the separation. Methanol is generally more viscous and can provide different selectivity compared to acetonitrile. Experiment with different organic modifiers or gradients to minimize the shift.

  • Inappropriate Column Temperature: As the kinetic isotope effect is temperature-dependent, adjusting the column temperature can alter the degree of separation. Try increasing the temperature in small increments (e.g., 5°C) to see if the peaks merge.

Experimental Protocols

Below is a typical experimental protocol for the LC-MS/MS analysis of Ponatinib, which can be adapted to manage the chromatographic behavior of this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.

  • Add 1 mL of tert-butyl methyl ether, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method
ParameterRecommended Condition 1Recommended Condition 2
LC System UHPLC SystemHPLC System
Column C18, 50 x 2.1 mm, 1.8 µmC18, 250 x 4.6 mm, 5 µm[5]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 4.1
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 3 min16% B for 2 min, to 30% B in 20 min
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°C40°C
Injection Vol. 5 µL10 µL
MS System Triple QuadrupoleTriple Quadrupole
Ionization ESI PositiveESI Positive
MRM Transitions Ponatinib: m/z 532.2 → 459.2; this compound: m/z 540.2 → 467.2Ponatinib: m/z 532.2 → 459.2; this compound: m/z 540.2 → 467.2

Note: The specific MRM transitions should be optimized for your instrument.

Data Presentation

Table 1: Example Data for Retention Time and Peak Shape
ExperimentMobile Phase BTemp (°C)Ponatinib RT (min)This compound RT (min)ΔRT (min)Tailing Factor (Ponatinib)
1Acetonitrile302.522.490.031.2
2Acetonitrile402.452.430.021.1
3Methanol302.882.840.041.3
4Methanol402.792.760.031.2

Visualizations

Troubleshooting Workflow for Chromatographic Shift

TroubleshootingWorkflow start Inconsistent Chromatographic Shift check_system Check System Stability start->check_system Start Here check_system->start System Unstable (Fix Leaks, Pump Issues) check_method Review Method Parameters check_system->check_method System Stable adjust_mp Adjust Mobile Phase (Organic Modifier, pH) check_method->adjust_mp Parameters Suboptimal check_column Evaluate Column Performance check_method->check_column Parameters Seem OK adjust_temp Adjust Column Temperature adjust_mp->adjust_temp Shift Still Problematic optimized Optimized Separation adjust_mp->optimized Shift Controlled adjust_temp->check_column Shift Still Problematic adjust_temp->optimized Shift Controlled replace_column Replace Column check_column->replace_column Poor Peak Shape/ High Backpressure check_column->optimized Column OK replace_column->optimized

Caption: Troubleshooting workflow for managing chromatographic shifts.

Factors Influencing Ponatinib/Ponatinib D8 Separation

Factors separation Ponatinib / this compound Separation mobile_phase Mobile Phase separation->mobile_phase column Column separation->column temperature Temperature separation->temperature instrument Instrument separation->instrument organic Organic Modifier (ACN vs. MeOH) mobile_phase->organic ph pH / Additives mobile_phase->ph stationary_phase Stationary Phase (C18, etc.) column->stationary_phase dimensions Dimensions & Particle Size column->dimensions kie Kinetic Isotope Effect temperature->kie dead_volume Extra-Column Volume instrument->dead_volume

Caption: Key factors affecting the chromatographic separation.

References

Identifying and mitigating unlabeled Ponatinib impurity in Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ponatinib D8. The following information is designed to help you identify and mitigate a common impurity: unlabeled Ponatinib.

Troubleshooting Guides

This section offers step-by-step guidance for identifying and resolving issues related to the presence of unlabeled Ponatinib in your this compound sample.

Issue: Unexpected Peak in Chromatogram Corresponding to Unlabeled Ponatinib

If you observe a peak in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis that corresponds to the retention time and mass of unlabeled Ponatinib, it indicates the presence of this impurity in your this compound sample.

Possible Causes:

  • Incomplete Deuteration: The synthesis of this compound may not have gone to completion, resulting in a portion of the molecules remaining unlabeled.

  • H/D Exchange: Hydrogen-deuterium exchange can occur under certain storage or experimental conditions, leading to the replacement of deuterium atoms with hydrogen.

  • Cross-Contamination: The this compound sample may have been contaminated with unlabeled Ponatinib.

Troubleshooting Workflow:

start Start: Unexpected peak observed confirm_identity Confirm Peak Identity using LC-MS/MS start->confirm_identity Verify mass and retention time quantify_impurity Quantify Impurity Level confirm_identity->quantify_impurity Identity confirmed assess_impact Assess Impact on Experiment quantify_impurity->assess_impact Calculate percentage of unlabeled Ponatinib mitigate Mitigate Impurity assess_impact->mitigate Impact is significant purify Purify this compound mitigate->purify High purity required adjust_protocol Adjust Experimental Protocol mitigate->adjust_protocol Low level acceptable end End: Impurity Addressed purify->end adjust_protocol->end

Figure 1: Troubleshooting workflow for an unexpected peak.

Detailed Steps:

  • Confirm Peak Identity:

    • Utilize LC-MS/MS to confirm that the unexpected peak has the exact mass of unlabeled Ponatinib.

    • Compare the retention time of the impurity peak with a certified reference standard of unlabeled Ponatinib.

  • Quantify the Impurity:

    • Develop a calibration curve using a certified reference standard of unlabeled Ponatinib.

    • Calculate the concentration and percentage of the unlabeled Ponatinib impurity in your this compound sample.

  • Assess the Impact:

    • Determine the acceptable level of unlabeled impurity for your specific application. For quantitative studies using this compound as an internal standard, a high level of unlabeled impurity can significantly affect accuracy.

  • Mitigation:

    • If the level of unlabeled Ponatinib is unacceptably high, purification of the this compound sample is necessary.

    • For applications where a low level of the impurity is tolerable, you may be able to proceed by accounting for the impurity in your calculations.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between Ponatinib and this compound in my analysis?

A1: The primary method for differentiating between Ponatinib and this compound is mass spectrometry (MS). Due to the eight deuterium atoms, this compound will have a molecular weight that is approximately 8 Daltons higher than unlabeled Ponatinib. This mass difference is easily detectable by MS. While HPLC can sometimes separate isotopologues, baseline separation is not always guaranteed and is highly method-dependent.

Q2: What is a typical cause for the presence of unlabeled Ponatinib in a this compound sample?

A2: The most common cause is incomplete deuteration during the chemical synthesis process. The efficiency of deuterium incorporation can be affected by various factors, including the reaction conditions, the purity of the deuterating agent, and the potential for back-exchange with protic solvents.

Q3: Can I use a this compound sample containing unlabeled Ponatinib as an internal standard for quantitative analysis?

A3: It is highly discouraged. The presence of unlabeled Ponatinib in your deuterated internal standard will lead to an overestimation of the analyte concentration in your samples. The unlabeled impurity will contribute to the signal of the analyte you are trying to quantify, compromising the accuracy of your results.

Q4: What are the key parameters to optimize for the HPLC separation of Ponatinib and this compound?

A4: While complete baseline separation can be challenging, you can optimize the following parameters to improve the resolution between Ponatinib and this compound:

  • Column Chemistry: A high-resolution C18 column is a good starting point.

  • Mobile Phase Composition: Experiment with different ratios of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer.

  • Gradient Elution: A shallow gradient can often improve the separation of closely related compounds.

  • Temperature: Column temperature can influence selectivity.

Q5: How can I remove the unlabeled Ponatinib impurity from my this compound sample?

A5: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for purifying this compound and removing the unlabeled impurity. This technique allows for the separation and collection of the pure deuterated compound.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Identification and Quantification of Unlabeled Ponatinib in this compound

This protocol is adapted from validated methods for Ponatinib analysis and is optimized for the detection of the unlabeled impurity.[1][2][3]

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm)[1][4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ponatinib: m/z 533.2 → 460.2This compound: m/z 541.2 → 468.2
Collision Energy Optimized for your instrument
Source Temperature 500°C

Workflow for Analysis:

prep_sample Prepare Sample and Standards inject Inject into LC-MS/MS prep_sample->inject acquire Acquire Data (MRM mode) inject->acquire process Process Data acquire->process quantify Quantify Unlabeled Ponatinib process->quantify

Figure 2: LC-MS/MS analysis workflow.

Protocol 2: Preparative HPLC Method for the Purification of this compound

This protocol provides a general framework for the purification of this compound to remove unlabeled Ponatinib.

Instrumentation:

  • Preparative HPLC system with a fraction collector.

Chromatographic Conditions:

ParameterValue
Column C18 preparative column (e.g., 21.2 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or shallow gradient optimized for separation
Flow Rate 20 mL/min (adjust based on column dimensions)
Detection UV at 260 nm

Purification Workflow:

dissolve Dissolve this compound sample inject Inject onto Preparative Column dissolve->inject collect Collect Fractions based on UV signal inject->collect analyze Analyze Fractions by LC-MS collect->analyze pool Pool Pure this compound Fractions analyze->pool Fractions meet purity criteria evaporate Evaporate Solvent pool->evaporate

Figure 3: Preparative HPLC purification workflow.

Signaling Pathway

Ponatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, including the T315I mutation. Its mechanism of action involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival in chronic myeloid leukemia (CML).

cluster_inhibition Inhibition by Ponatinib ponatinib Ponatinib bcr_abl BCR-ABL Kinase ponatinib->bcr_abl Inhibits substrate Downstream Substrates bcr_abl->substrate Phosphorylates atp ATP atp->bcr_abl Binds proliferation Cell Proliferation and Survival substrate->proliferation Activates

References

Optimizing ionization efficiency for Ponatinib D8 in ESI-MS.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Ponatinib D8 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

For Ponatinib and its deuterated analog, this compound, positive electrospray ionization (ESI+) is the standard and most effective mode. The molecular structure of Ponatinib contains several basic nitrogen atoms that are readily protonated, leading to a strong signal as [M+H]⁺ ions in the positive mode.[1][2]

Q2: Which mobile phase composition is recommended to enhance the this compound signal?

Acidified mobile phases are crucial for promoting protonation and achieving high ionization efficiency. A common and effective mobile phase consists of:

  • Solvent A: Water with 0.1% formic acid and/or 2-10 mM ammonium formate. The pH is often adjusted to between 3.6 and 4.1.[1][2][3]

  • Solvent B: Acetonitrile or methanol.

The acidic conditions ensure the analyte is in its protonated state before entering the ESI source, which is essential for optimal performance in positive ion mode.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

While Ponatinib has a precursor ion [M+H]⁺ at m/z 533, this compound will have a precursor ion at m/z 541. The fragmentation pattern should be similar to the parent compound. The primary product ions for Ponatinib are typically found at m/z 433 and 260. For this compound, the corresponding product ions would be expected at m/z 441 and 268, assuming the deuterium labels are on a part of the molecule that is retained in these major fragments. It is critical to confirm these transitions by infusing a standard solution of this compound.

Troubleshooting Guide

This section addresses the common issue of low or no signal intensity for this compound.

Problem: I am observing a weak or absent signal for my internal standard, this compound.

This is a frequent issue that can arise from multiple sources. The following workflow provides a systematic approach to diagnosing and resolving the problem.

start Low or No Signal for this compound check_instrument 1. Verify Instrument Performance (Infuse this compound standard directly) start->check_instrument instrument_ok Signal is Strong & Stable? check_instrument->instrument_ok check_lc 2. Investigate LC & Sample Prep instrument_ok->check_lc  Yes   instrument_issue Troubleshoot MS Source: - Clean source components - Check voltages & gas flows - Recalibrate instrument instrument_ok->instrument_issue  No   lc_ok Signal is Strong? check_lc->lc_ok check_is 3. Check IS Solution Integrity lc_ok->check_is  No   resolved Analysis Optimized lc_ok->resolved  Yes   is_ok Problem Resolved? check_is->is_ok is_issue Prepare Fresh IS: - Verify stock concentration - Check for degradation/precipitation - Use fresh solvent for dilutions is_ok->is_issue  No   is_ok->resolved  Yes   lc_issue Optimize LC/Sample Prep: - Check mobile phase pH & composition - Verify sample extraction recovery - Check for co-eluting interferences start_node 1. Prepare 100 ng/mL This compound in 50% ACN/H2O + 0.1% Formic Acid infuse_node 2. Infuse solution at LC flow rate (e.g., 0.25-0.45 mL/min) start_node->infuse_node mrm_node 3. Set MS to monitor the This compound MRM transition (e.g., 541 -> 441) infuse_node->mrm_node optimize_node 4. Systematically vary one parameter at a time while holding others constant to maximize signal intensity mrm_node->optimize_node param_list Parameters to Optimize: - Capillary Voltage - Source Temperature - Nebulizer Gas Flow - Drying Gas Flow optimize_node->param_list record_node 5. Record optimal settings optimize_node->record_node

References

Ponatinib D8 Stability in Biological Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Ponatinib D8 in various biological matrices. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: Use within 6 months.

  • -20°C: Use within 1 month.[1]

To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How stable is Ponatinib in plasma under different laboratory conditions?

A2: While specific stability data for this compound in plasma is not extensively published, studies on the non-deuterated form, Ponatinib, provide a strong indication of its stability profile. The stability of Ponatinib in human plasma has been evaluated under various conditions as summarized in the table below.[1][2][3]

Q3: How many freeze-thaw cycles can plasma samples containing Ponatinib withstand?

A3: Based on studies of Ponatinib, plasma samples can undergo at least three freeze-thaw cycles from -80°C to room temperature without significant degradation. However, it is a general best practice to minimize freeze-thaw cycles to maintain sample integrity.

Q4: What are the known degradation pathways and products of Ponatinib?

A4: Ponatinib is susceptible to degradation under forced conditions such as acid and base hydrolysis, and oxidation. Key degradation products that have been identified include an N-oxide impurity (DP 5) formed under oxidative stress, and other products resulting from the hydrolysis of the amide bond and near the piperazine moiety.

Q5: What are the primary causes of variability in the internal standard (IS) signal when using this compound?

A5: Variability in the internal standard signal is a common issue in bioanalytical assays and can stem from several sources:

  • Human Errors: Inconsistent spiking of the internal standard during sample preparation.

  • Inconsistent Extraction Recovery: Variations in the efficiency of the extraction process for both the analyte and the internal standard.

  • Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard.

  • Internal Standard Instability: Degradation of this compound in the biological matrix or during sample processing.

  • Isotopic Contribution (Crosstalk): Natural heavy isotopes of Ponatinib can contribute to the mass spectrometric signal of this compound.

  • Impurity: The deuterated internal standard may contain a small amount of the non-deuterated analyte.

Data Presentation

Table 1: Stability of Ponatinib in Human Plasma

Storage ConditionDurationStability Outcome
Room Temperature8 hoursStable
4°C1 dayStable
-20°C1 monthStable
-80°C1 monthStable (assumed from -20°C data and general practice)
Three Freeze-Thaw CyclesN/AStable

Troubleshooting Guides

Guide 1: Investigating Inconsistent Internal Standard (IS) Response

If you are observing high variability in your this compound signal, follow these steps to identify the root cause:

  • Review Sample Preparation Procedures:

    • Action: Double-check all pipetting and dilution steps for accuracy and consistency. Ensure the IS spiking solution is being added correctly to all samples, including calibration standards and quality controls.

    • Rationale: Human error is a frequent source of IS variability.

  • Evaluate Extraction Recovery:

    • Action: Perform an experiment to assess the extraction recovery of this compound from the biological matrix. This can be done by comparing the response of an extracted sample to the response of a post-extraction spiked sample.

    • Rationale: Inconsistent extraction can lead to variable IS responses.

  • Check for Instrument Performance Issues:

    • Action: Run a system suitability test to ensure the LC-MS/MS system is performing optimally. Check for consistent injection volumes and stable detector response.

    • Rationale: Instrument fluctuations can directly impact the measured signal of the internal standard.

  • Assess for Matrix Effects:

    • Action: Analyze blank matrix samples from different sources to see if there is any interference at the retention time of this compound. A post-column infusion experiment can also help identify regions of ion suppression or enhancement.

    • Rationale: Matrix components can affect the ionization of the internal standard, leading to variability.

  • Investigate Isotopic Crosstalk:

    • Action: Prepare and analyze a high concentration sample of non-deuterated Ponatinib without any internal standard. Monitor the mass transition for this compound.

    • Rationale: A signal in the this compound channel would indicate that naturally occurring heavy isotopes of Ponatinib are contributing to the internal standard signal.

Guide 2: Assessing this compound Stability in a New Matrix

When working with a new biological matrix, it is crucial to perform a stability assessment.

  • Prepare Spiked Samples:

    • Action: Spike the new biological matrix with a known concentration of this compound at low and high quality control (QC) levels.

  • Perform Bench-Top Stability Test:

    • Action: Leave the spiked samples at room temperature for a period that mimics your typical sample handling time (e.g., 4, 8, or 24 hours).

    • Analysis: Analyze the samples and compare the results to freshly prepared samples.

  • Conduct Freeze-Thaw Stability Test:

    • Action: Subject the spiked samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at your intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw them at room temperature.

    • Analysis: Analyze the samples after the final thaw and compare the results to freshly prepared samples.

  • Evaluate Long-Term Stability:

    • Action: Store the spiked samples at your intended long-term storage temperature (e.g., -20°C or -80°C) for a defined period (e.g., 1, 3, or 6 months).

    • Analysis: At each time point, analyze the stored samples and compare the results to freshly prepared samples.

  • Data Evaluation:

    • Action: The internal standard is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration of the freshly prepared samples.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Ponatinib

This protocol is based on a validated method for the quantification of Ponatinib in human plasma and can be adapted for this compound.

  • Chromatographic Separation:

    • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate, pH adjusted to 4.1 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 21±2°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • To 50 µL of plasma sample, add the internal standard solution.

    • Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) and vortex for 15 seconds.

    • Add 2 mL of acetonitrile for protein precipitation.

    • Centrifuge at 14,000 rpm for 12 minutes at 4°C.

    • Inject the supernatant into the LC-MS/MS system.

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Internal Standard Variability start Inconsistent IS Response Observed human_error Review Sample Preparation Procedures start->human_error Step 1 extraction Evaluate Extraction Recovery human_error->extraction Step 2 instrument Check Instrument Performance extraction->instrument Step 3 matrix Assess for Matrix Effects instrument->matrix Step 4 crosstalk Investigate Isotopic Crosstalk matrix->crosstalk Step 5 end Root Cause Identified crosstalk->end

Caption: Workflow for troubleshooting internal standard variability.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Spiked Matrix Samples (Low and High QC) benchtop Bench-Top Stability (Room Temperature) prep->benchtop freezethaw Freeze-Thaw Stability (≥3 cycles) prep->freezethaw longterm Long-Term Stability (-20°C or -80°C) prep->longterm analysis Analyze Samples by LC-MS/MS benchtop->analysis freezethaw->analysis longterm->analysis evaluation Compare to Freshly Prepared Samples (±15% acceptance) analysis->evaluation

Caption: Experimental workflow for this compound stability validation.

cluster_pathway Simplified BCR-ABL Signaling Pathway Inhibited by Ponatinib BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_MAPK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Simplified BCR-ABL signaling pathway inhibited by Ponatinib.

References

Impact of mobile phase pH on Ponatinib D8 stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of mobile phase pH on the stability of Ponatinib D8. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for the analysis of this compound?

A1: Based on available literature, acidic mobile phase conditions are consistently recommended for the HPLC analysis of Ponatinib.[1][2][3][4][5] The pKa values of Ponatinib are 2.77 and 7.8. To ensure the compound is in a stable and protonated form for reproducible chromatographic results, a mobile phase pH below the lowest pKa is ideal. Several studies have successfully used mobile phases with a pH of 2.4, 4.1, 4.5, and 4.75.

Q2: Why is a neutral or alkaline mobile phase pH not recommended for this compound analysis?

A2: Ponatinib is known to be unstable under alkaline conditions. Forced degradation studies have shown that Ponatinib degrades in the presence of a base (e.g., 1M NaOH), leading to the formation of degradation products such as "imp-C". Furthermore, the solubility of Ponatinib is significantly lower at a pH greater than 2.7, which can lead to precipitation and inaccurate quantification. Therefore, using a neutral or alkaline mobile phase can compromise the stability and solubility of this compound, leading to unreliable analytical results.

Q3: My this compound peak is tailing. Could the mobile phase pH be the cause?

A3: Yes, improper mobile phase pH can contribute to peak tailing. Ponatinib has basic functional groups that can interact with residual silanols on the surface of silica-based columns, especially at mid-range pH values. Maintaining a low mobile phase pH (e.g., below 4) helps to suppress the ionization of silanols and ensures that this compound is fully protonated, minimizing these secondary interactions and improving peak shape.

Q4: I am observing extra peaks in my chromatogram when analyzing this compound. What could be the issue?

A4: The appearance of extra peaks could indicate the degradation of this compound. This degradation can be influenced by the mobile phase pH. If you are using a neutral or alkaline mobile phase, you may be observing the formation of degradation products. Ponatinib is susceptible to both acidic and alkaline hydrolysis, as well as oxidative degradation. It is crucial to use a validated, stability-indicating method with an appropriate acidic mobile phase to minimize on-column degradation.

Q5: How can I ensure the stability of this compound in my analytical workflow?

A5: To ensure the stability of this compound:

  • Use an acidic mobile phase: A pH between 2 and 4 is generally recommended.

  • Prepare fresh solutions: Prepare this compound stock and working solutions fresh daily and store them under appropriate conditions (e.g., protected from light, refrigerated) if necessary.

  • Control temperature: Avoid exposing the samples and mobile phase to high temperatures.

  • Use appropriate solvents: Methanol is a suitable solvent for dissolving Ponatinib.

  • Perform system suitability tests: Regularly check the performance of your chromatographic system to ensure consistent results.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Poor Peak Shape (Tailing) Mobile phase pH is too high, leading to interactions with column silanols.Lower the mobile phase pH to between 2 and 4. Consider using a column with end-capping.
Variable Retention Times Fluctuation in mobile phase pH.Ensure the mobile phase is adequately buffered and prepared consistently. Remake the mobile phase if necessary.
Appearance of New Peaks Degradation of this compound due to inappropriate mobile phase pH (likely neutral or alkaline).Switch to a validated HPLC method with an acidic mobile phase (pH 2-4). Investigate the identity of the new peaks as potential degradation products.
Loss of Signal/Response Precipitation of this compound in the mobile phase due to low solubility at higher pH.Lower the mobile phase pH to improve solubility. Ensure the organic content of the mobile phase is sufficient.

This compound Stability Under Forced Degradation Conditions

The following table summarizes the stability of Ponatinib under various stress conditions, which provides insights into the impact of pH. The stability of this compound is expected to be comparable.

Stress ConditionMethodologyObservation
Acidic Hydrolysis 1 M HCl at 60°C for 5 daysDegradation observed.
Alkaline Hydrolysis 1 M NaOH at 60°C for 7 hoursDegradation observed; Impurity-C is a known degradation product.
Oxidative 3% H₂O₂ at room temperature for 2 hoursDegradation observed; a novel compound, impurity-B, is generated.
Thermal Solid-state at 150°C for 6 daysDegradation observed.
Photolytic 4,500 lx for 20 daysDegradation observed.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is based on a validated method for the analysis of Ponatinib and its impurities.

  • Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)

  • Mobile Phase A: 9:1 (v/v) mixture of water and acetonitrile, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the pH adjusted to 2.4 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 16% B

    • 2-22 min: 16-30% B

    • 22-32 min: 30-34% B

    • 32-35 min: 34-55% B

    • 35-42 min: 55% B

    • 42-42.1 min: 55-16% B

    • 42.1-50 min: 16% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm

  • Column Temperature: 40°C

  • Injection Volume: 10 μL

  • Sample Preparation: Dissolve this compound in a 1:1 (v/v) mixture of methanol and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

  • Acid Degradation: Dissolve 10 mg of this compound in 10 mL of methanol, add 1 M hydrochloric acid solution, and heat at 60°C for 5 days.

  • Alkaline Degradation: Treat a solution of this compound with 1 M sodium hydroxide (NaOH) and heat at 60°C for 7 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a 3% hydrogen peroxide (H₂O₂) solution at room temperature for 2 hours.

  • Analysis: After the specified stress period, dilute the samples with a methanol/water mixture for subsequent HPLC analysis as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis HPLC Analysis start This compound Sample dissolve Dissolve in Methanol/Water start->dissolve acid Acid Hydrolysis (1M HCl, 60°C) dissolve->acid Stress Conditions base Alkaline Hydrolysis (1M NaOH, 60°C) dissolve->base Stress Conditions oxidation Oxidation (3% H2O2, RT) dissolve->oxidation Stress Conditions hplc HPLC System dissolve->hplc Direct Injection acid->hplc Inject into HPLC base->hplc Inject into HPLC oxidation->hplc Inject into HPLC detect UV Detector (250 nm) hplc->detect data Data Acquisition & Analysis detect->data

Caption: Experimental workflow for this compound stability analysis.

ph_stability_relationship cluster_ph_scale Mobile Phase pH cluster_stability This compound Stability & Chromatographic Performance ph_low Acidic (pH 2-4) stable Stable Good Peak Shape Recommended ph_low->stable Optimal ph_neutral Neutral (pH ~7) unstable Potential Degradation Poor Solubility Not Recommended ph_neutral->unstable Risk of Instability ph_high Alkaline (pH > 8) very_unstable Significant Degradation Formation of Impurities Not Recommended ph_high->very_unstable High Instability

Caption: Logical relationship between mobile phase pH and this compound stability.

References

Reducing in-source fragmentation of Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing in-source fragmentation of Ponatinib D8 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the unintended fragmentation of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This can lead to an underestimation of the parent ion and an overestimation of fragment ions, potentially compromising the accuracy and sensitivity of quantitative assays. For deuterated standards like this compound, ISF can lead to the loss of deuterium labels, interfering with accurate quantification of the unlabeled drug.

Q2: What are the primary causes of in-source fragmentation?

In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[1] The main contributing factors are:

  • High Cone Voltage/Declustering Potential: Applying a high voltage to the sampling cone or declustering potential to facilitate ion desolvation can impart significant kinetic energy to the ions, leading to collisions with residual gas molecules and subsequent fragmentation.[1][3]

  • Elevated Source and Desolvation Temperatures: High temperatures in the ion source and for desolvation can provide thermal energy that promotes the fragmentation of thermally labile molecules.

  • Chemical Nature of the Analyte: The inherent stability of the molecule plays a crucial role. Molecules with labile functional groups are more susceptible to fragmentation.

Troubleshooting Guide: Reducing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Initial Assessment

If you observe significant in-source fragmentation of this compound, characterized by a low abundance of the precursor ion and high intensity of fragment ions in your mass spectrum, proceed with the following optimization steps.

Systematic Parameter Optimization

The key to reducing in-source fragmentation is to employ "softer" ionization conditions. This involves a systematic, stepwise adjustment of critical instrument parameters. It is recommended to adjust one parameter at a time to observe its specific effect.

Parameter Adjustment Strategy:

ParameterRecommended ActionRationalePotential Trade-offs
Cone Voltage / Declustering Potential (DP) / Fragmentor Voltage Decrease in small increments (e.g., 5-10 V).Reduces the kinetic energy of the ions, leading to fewer and less energetic collisions with gas molecules.May lead to a decrease in the overall ion signal if set too low.
Source Temperature Decrease in increments of 10-20 °C.Minimizes thermal stress on the analyte, reducing the likelihood of thermal degradation.Can affect the efficiency of the ionization process.
Desolvation Gas Temperature Decrease in increments of 25-50 °C.Reduces the thermal energy imparted to the ions during the desolvation process.Inefficient desolvation may lead to the formation of solvent clusters and a reduction in signal intensity.
Nebulizer Gas Flow Optimize the gas flow rate.Affects droplet size and desolvation efficiency. An optimal flow can improve ionization with minimal energy input.Suboptimal flow can lead to poor sensitivity.

Note on Terminology: The specific names for these parameters can vary between instrument manufacturers. For instance, "Cone Voltage" on a Waters instrument is analogous to "Declustering Potential" (DP) on a Sciex instrument or "Fragmentor Voltage" on an Agilent instrument.

Experimental Protocols

Protocol for Optimizing Cone Voltage to Minimize this compound Fragmentation

This protocol provides a systematic method for determining the optimal cone voltage to reduce in-source fragmentation while maintaining a sufficient signal for this compound.

1. Sample Preparation:

  • Prepare a standard solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Direct Infusion Setup:

  • Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). This ensures a stable ion beam, allowing for the isolated effect of the cone voltage to be observed.

3. Mass Spectrometer Setup:

  • Set the mass spectrometer to acquire data in full scan mode to monitor both the precursor ion of this compound and its potential fragment ions.

  • Begin with the source and desolvation temperatures at moderate, standard values for your instrument.

  • Start with a cone voltage setting known to cause significant fragmentation (e.g., a high value from a previous experiment or a default setting).

4. Stepwise Cone Voltage Reduction:

  • Acquire a mass spectrum at the initial high cone voltage setting.

  • Decrease the cone voltage in discrete steps (e.g., by 10 V).

  • Allow the signal to stabilize at each new voltage setting and then acquire a new mass spectrum.

  • Repeat this process over a range of cone voltage settings until the fragmentation is significantly reduced or the precursor ion signal begins to drop.

5. Data Analysis:

  • Plot the intensity of the this compound precursor ion and its major fragment ions as a function of the cone voltage.

  • Identify the optimal cone voltage that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ions. This may involve a compromise to ensure an adequate overall signal.

Visualizations

InSourceFragmentationWorkflow cluster_0 Troubleshooting Workflow ObserveISF Observe Significant In-Source Fragmentation of this compound OptimizeCV Optimize Cone Voltage (CV) / Declustering Potential (DP) ObserveISF->OptimizeCV Start with the most impactful parameter OptimizeTemp Optimize Source and Desolvation Temperatures OptimizeCV->OptimizeTemp Proceed to thermal parameters OptimizeGas Optimize Nebulizer Gas Flow OptimizeTemp->OptimizeGas Fine-tune with gas flow AnalyzeResults Analyze Signal Intensity and Fragmentation Level OptimizeGas->AnalyzeResults AnalyzeResults->ObserveISF If fragmentation is still high, re-evaluate and iterate FinalParameters Implement Optimized Parameters AnalyzeResults->FinalParameters If fragmentation is minimized with good signal

Caption: A workflow diagram for troubleshooting and reducing in-source fragmentation.

LogicalRelationship cluster_1 Factors Influencing In-Source Fragmentation Energy Energy in Ion Source Fragmentation In-Source Fragmentation Energy->Fragmentation Causes CV Cone Voltage / Declustering Potential CV->Energy Increases Kinetic Energy Temp Source / Desolvation Temperature Temp->Energy Increases Thermal Energy Analyte Analyte Stability (this compound) Analyte->Fragmentation Inherent Susceptibility

Caption: The logical relationship between key factors that contribute to in-source fragmentation.

References

Technical Support Center: Accurate Quantification of Ponatinib at Low Concentrations Using Ponatinib D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ponatinib D8 for the accurate quantification of Ponatinib, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for quantification?

A1: this compound is a deuterated form of Ponatinib, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] It is used as an internal standard (IS) in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Ponatinib.[2][3] Because this compound is chemically and physically almost identical to Ponatinib, it behaves similarly during sample preparation, chromatography, and ionization. This co-behavior allows it to compensate for variations in the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification of Ponatinib, especially at low concentrations.[4]

Q2: What are the typical storage conditions for this compound?

A2: this compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term solid storage, a temperature of -20°C is recommended, which can ensure stability for at least 4 years. Always refer to the manufacturer's instructions for specific storage recommendations.

Q3: What is the primary analytical technique for quantifying Ponatinib using this compound?

A3: The most common and recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for accurate quantification of Ponatinib even at very low concentrations in complex biological matrices.

Q4: What are "matrix effects" and how can they affect quantification?

A4: Matrix effects are the alteration of the ionization efficiency of the analyte (Ponatinib) by co-eluting, undetected components from the sample matrix (e.g., plasma, tissue homogenates). These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility at Low Concentrations

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency can have a significant impact at low concentrations.

  • Matrix Effects: Ion suppression or enhancement from the biological matrix can lead to inconsistent results.

  • Instrument Contamination: Carryover from previous high-concentration samples can artificially inflate low-concentration results.

  • Degradation of Analyte or Internal Standard: Ponatinib may be unstable under certain conditions. One study noted hydrolytic degradation after 6 hours at ambient temperature in mouse plasma.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Ensure consistent and precise pipetting of all solutions, especially the internal standard.

    • Consider using automated liquid handling systems for improved precision.

    • Evaluate different sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix components.

  • Evaluate and Mitigate Matrix Effects:

    • Use this compound as the internal standard to compensate for matrix variability.

    • Assess matrix effects by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.

    • Modify the chromatographic method to separate Ponatinib from interfering matrix components.

  • Prevent Carryover:

    • Implement a robust needle and column wash protocol between samples.

    • Inject blank samples after high-concentration samples to check for carryover.

  • Ensure Stability:

    • Prepare fresh working solutions of Ponatinib and this compound for each experiment.

    • Keep samples on ice or in a cooled autosampler during the analytical run.

    • Perform stability studies to understand the degradation profile of Ponatinib in the specific matrix and storage conditions.

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Suboptimal Mass Spectrometry Parameters: Incorrect ionization or fragmentation settings can lead to a weak signal.

  • Inefficient Ionization: The composition of the mobile phase can significantly impact ionization efficiency.

  • Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix.

  • Ion Suppression: Significant matrix effects can suppress the analyte signal.

Troubleshooting Steps:

  • Optimize MS Parameters:

    • Tune the mass spectrometer for Ponatinib and this compound to determine the optimal precursor and product ions, as well as collision energy and other instrument-specific parameters.

  • Adjust Mobile Phase Composition:

    • Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and pH to enhance ionization.

  • Improve Extraction Efficiency:

    • Test different extraction solvents and pH conditions to maximize the recovery of Ponatinib.

    • Evaluate different extraction techniques (PPT, LLE, SPE) to find the most efficient method for your matrix.

  • Address Ion Suppression:

    • As mentioned previously, use this compound and optimize sample cleanup and chromatography to minimize matrix effects.

Experimental Protocols

LC-MS/MS Method for Ponatinib Quantification in Human Plasma

This protocol is a generalized example based on published methods. Optimization will be required for specific instruments and matrices.

1. Preparation of Stock and Working Solutions:

  • Ponatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponatinib in a suitable solvent like methanol or DMSO.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as Ponatinib.

  • Working Solutions: Prepare serial dilutions of the Ponatinib stock solution in methanol or an appropriate solvent to create calibration standards. Prepare a working solution of this compound (internal standard) at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Ponatinib, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These need to be optimized for the specific instrument but can be found in the literature.

Quantitative Data Summary

Table 1: Linearity and Sensitivity of Ponatinib Quantification Methods

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma5 - 4004.66
Human Plasma5 - 2505
Mouse Plasma5 - 50005
Rat Liver Microsomes5 - 4004.19

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method in Human Plasma

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low2.541.87-0.17
Medium1.061.23-1.48
High1.891.55-0.87

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Ponatinib & this compound) working Working Standards & IS stock->working add_is Add Internal Standard (this compound) working->add_is sample Plasma Sample sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Ratio of Analyte/IS) integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for Ponatinib quantification using LC-MS/MS.

troubleshooting_workflow cluster_investigate Initial Checks cluster_optimize Optimization Steps start Inaccurate Results at Low Concentrations check_ssp Review Sample Prep Protocol start->check_ssp check_is Verify Internal Standard Addition start->check_is check_carryover Analyze Blank Samples start->check_carryover matrix_effect Assess Matrix Effects check_ssp->matrix_effect check_is->matrix_effect check_carryover->matrix_effect opt_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) result Accurate & Reproducible Quantification opt_cleanup->result opt_lc Modify LC Method opt_lc->result opt_ms Tune MS Parameters opt_ms->result matrix_effect->opt_cleanup High Matrix Effect Found matrix_effect->opt_lc Co-elution Observed matrix_effect->opt_ms Low Signal matrix_effect->result No Significant Matrix Effect

Caption: Troubleshooting logic for inaccurate low-concentration results.

References

Validation & Comparative

A Head-to-Head Comparison: Ponatinib-d8 vs. 13C-Labeled Ponatinib as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Ponatinib Quantification

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. For potent tyrosine kinase inhibitors like Ponatinib, accurate measurement in complex biological matrices is critical for pharmacokinetic studies and clinical monitoring. The gold standard for such analyses is liquid chromatography-mass spectrometry (LC-MS), a technique heavily reliant on the use of a suitable internal standard (IS). Stable isotope-labeled (SIL) analogues of the analyte are the preferred choice for IS, as they exhibit nearly identical physicochemical properties to the compound of interest, allowing for effective correction of matrix effects and other sources of analytical variability.

This guide provides an objective comparison of two commonly employed SIL internal standards for Ponatinib: Ponatinib-d8, a deuterium-labeled analogue, and 13C-labeled Ponatinib. While both serve to improve assay performance over non-isotopic standards, subtle but significant differences in their analytical behavior can impact data quality. This comparison is supported by established principles of isotope dilution mass spectrometry and data from published bioanalytical methods.

Key Performance Differences: A Tabular Summary

The choice between a deuterium-labeled and a 13C-labeled internal standard can have a considerable impact on the accuracy and robustness of a quantitative assay. The following table summarizes the critical distinctions between Ponatinib-d8 and 13C-labeled Ponatinib.

FeaturePonatinib-d8 (Deuterium-Labeled)13C-Labeled PonatinibRationale & Implications for Ponatinib Analysis
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes earlier) compared to unlabeled Ponatinib due to the deuterium isotope effect.Co-elutes perfectly with unlabeled Ponatinib.Perfect co-elution is crucial for the accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time, as can be seen with Ponatinib-d8, may lead to the IS experiencing different matrix effects than the analyte, potentially compromising accuracy.
Isotopic Stability Deuterium labels can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, particularly if the label is on an exchangeable site. While the deuterium atoms in Ponatinib-d8 are on carbon atoms and thus less prone to exchange, the possibility, though minimal, exists.13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange under typical analytical conditions.13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, ensuring the integrity of the internal standard.
Matrix Effects Due to potential chromatographic separation from the analyte, Ponatinib-d8 may not fully compensate for differential matrix effects, leading to variability in the analyte/IS response ratio.Experiences the exact same matrix effects as the native analyte due to identical retention time and ionization properties.For complex matrices like plasma, 13C-labeled Ponatinib is more likely to accurately reflect and correct for ion suppression or enhancement experienced by the analyte, leading to more reliable quantitative data.
Synthesis & Cost Generally less complex and more cost-effective to synthesize.Synthesis can be more challenging and expensive due to the requirement of 13C-labeled starting materials.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. For regulated bioanalysis and the development of reference methods, the investment in 13C-labeled standards is strongly recommended.
Potential for Isotopic Interference The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can potentially complicate spectra.The natural abundance of 13C is approximately 1.1%, which can be a consideration, but generally provides a cleaner analytical signal with less potential for spectral overlap.13C labeling typically results in a cleaner mass spectrum with a lower likelihood of interference from the unlabeled analyte's isotopic cluster.

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of Ponatinib in human plasma using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is adapted from validated methods and can be applied using either Ponatinib-d8 or 13C-labeled Ponatinib as the internal standard.[1][2][3]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare individual stock solutions of Ponatinib, Ponatinib-d8, and 13C-labeled Ponatinib in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ponatinib stock solution in a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the Ponatinib-d8 or 13C-labeled Ponatinib stock solution in the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Ponatinib-d8 or 13C-labeled Ponatinib).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B) at a flow rate of 0.25 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Ponatinib: m/z 533.2 → 444.2

    • Ponatinib-d8: m/z 541.2 → 452.2

    • 13C-labeled Ponatinib (assuming 6 13C atoms): m/z 539.2 → 450.2

Mandatory Visualizations

Ponatinib Signaling Pathway

Ponatinib_Signaling_Pathway cluster_cell Leukemic Cell BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL1->Downstream Phosphorylates & Activates Apoptosis Apoptosis BCR_ABL1->Apoptosis Inhibits Ponatinib Ponatinib Ponatinib->BCR_ABL1 Inhibits ATP Binding Site ATP ATP ATP->BCR_ABL1 Binds to activate Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of Ponatinib in inhibiting the BCR-ABL1 signaling pathway.

Bioanalytical Workflow for Ponatinib Quantification

Bioanalytical_Workflow cluster_workflow Quantitative Analysis Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard (Ponatinib-d8 or 13C-Ponatinib) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Quantify Data Acquisition & Quantification Inject->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Ponatinib in plasma.

Conclusion

For the routine analysis of Ponatinib where the highest level of accuracy and method robustness is required, 13C-labeled Ponatinib is the superior choice for an internal standard. Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples. This leads to more reliable and defensible quantitative data. While Ponatinib-d8 is a viable and more cost-effective option, researchers should be mindful of the potential for chromatographic separation and differential matrix effects, and thoroughly validate its performance in the specific matrix of interest. Ultimately, the choice between Ponatinib-d8 and 13C-labeled Ponatinib will depend on the specific application, the required level of accuracy, and budgetary constraints. For regulated bioanalysis and in the development of reference methods, the investment in 13C-labeled standards is strongly recommended.

References

Navigating Ponatinib Analysis: A Comparative Guide to Cross-Validation Using Ponatinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of ponatinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug efficacy and safety assessment. This guide provides a comprehensive comparison of analytical methods for ponatinib quantification, with a focus on the cross-validation of methodologies using the deuterated internal standard, Ponatinib D8. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the selection of the most robust and reliable analytical method.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in bioanalysis. This is due to its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects. This guide will compare the performance of methods utilizing this compound with those employing alternative internal standards.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the performance of various validated analytical methods for the quantification of ponatinib, highlighting key parameters to allow for an objective comparison.

Table 1: Performance of an LC-MS/MS Method Using a Deuterated Internal Standard

ParameterPerformance DataReference
Internal Standard Deuterated Ponatinib[1]
Analytical Method HPLC with TurboFlow On-Line Solid-Phase Extraction[1]
Linearity Range Not explicitly stated, but used for clinical samples[1]
Accuracy Efficacious Cmin values > 21.3 ng/mL were determined[1]
Precision Not explicitly stated[1]
Matrix Human Plasma

Table 2: Performance of LC-MS/MS Methods Using Non-Deuterated Internal Standards

ParameterMethod 1Method 2Reference
Internal Standard VandetanibWarfarin,
Analytical Method LC-MS/MSLC-MS/MS,
Linearity Range (ng/mL) 5–400Not explicitly stated, used for pharmacokinetic study,
Accuracy (%) -2.45 to 2.17 (in plasma)Not explicitly stated
Precision (%RSD) 0.82 to 2.93 (in plasma)Not explicitly stated
Recovery (%) 99.49 ± 1.53 (in plasma)Not explicitly stated
Matrix Human Plasma, Rat Liver MicrosomesRat Plasma,
Lower Limit of Quantification (LLOQ) (ng/mL) 4.66 (in plasma)Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for key experiments cited in this guide.

Protocol 1: Ponatinib Quantification in Human Plasma using a Deuterated Internal Standard

This protocol is based on a method utilizing deuterated ponatinib as the internal standard for the analysis of clinical samples.

1. Sample Preparation:

  • 25 μL of plasma sample is directly injected into the HPLC system.

2. Chromatographic Conditions:

  • System: HPLC equipped with a TurboFlow On-Line Solid-Phase Extraction (On-Line SPE—Thermo Fisher Scientific) system.

  • Column: OMEGA POLAR C18 (Phenomenex, Torrance, CA, USA).

  • Mobile Phase: Gradient elution with water–formic acid (0.1%, w/v) and acetonitrile.

  • Flow Rate: 0.2 mL/min.

3. Mass Spectrometry Detection:

  • Detection: Detection of Ponatinib and the deuterated internal standard is performed using a mass spectrometer. Specific parameters for parent and product ions should be optimized for the instrument in use.

Protocol 2: Ponatinib Quantification in Human Plasma and Rat Liver Microsomes using Vandetanib as an Internal Standard

This protocol is a detailed summary of a validated LC-MS/MS method.

1. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of Ponatinib (1.0 mg/mL) in DMSO.

  • Prepare a stock solution of Vandetanib (IS) (0.1 mg/mL) in DMSO.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase.

2. Sample Preparation:

  • To the plasma or microsomal sample, add the internal standard solution.

  • Precipitate proteins by adding acetonitrile.

  • Centrifuge the samples at 14,000 rpm for 12 minutes at 4°C.

  • Filter the supernatant through a 0.22 μm syringe filter.

  • Inject the filtered supernatant into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm).

  • Mobile Phase:

    • Solvent A: 10 mM ammonium formate, pH adjusted to 4.1 with formic acid.

    • Solvent B: Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • MS System: Agilent 6410 QqQ LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ponatinib: m/z 533 -> 433 and 533 -> 260.

    • Vandetanib (IS): m/z 475 -> 112.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of Ponatinib and a typical experimental workflow for its analysis.

cluster_0 Ponatinib Mechanism of Action cluster_1 Downstream Signaling Pathways cluster_2 Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP Binding ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival JAK_STAT->Survival PI3K_AKT_mTOR->Survival Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits

Caption: Ponatinib's mechanism of action targeting the BCR-ABL signaling pathway.

cluster_workflow Experimental Workflow for Ponatinib Quantification Sample Plasma Sample Collection Spiking Spike with This compound (IS) Sample->Spiking Extraction Protein Precipitation (e.g., with Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer & Filtration Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Caption: A typical experimental workflow for the quantification of Ponatinib.

References

The Gold Standard for Precision: Justifying the Use of Ponatinib D8 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Ponatinib, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Ponatinib D8, and structural analog internal standards, supported by published experimental data.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting analytical variability.[1] Such variability can arise from sample preparation steps, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to effectively compensate for these variations.[2]

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the "gold standard" in quantitative bioanalysis.[3] In a SIL-IS, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Performance Comparison: this compound vs. Structural Analog Internal Standards

The superiority of a SIL-IS like this compound over a structural analog (a different molecule with similar chemical properties) lies in its ability to more accurately track the analyte throughout the entire analytical process. Because this compound has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Ponatinib, it provides more effective compensation for matrix effects—a major source of analytical inaccuracy.

While direct comparative studies for Ponatinib are limited, analysis of published validation data for LC-MS/MS methods using either a SIL-IS or a structural analog IS highlights the advantages of the former.

ParameterMethod with this compound (SIL-IS)Method with Vandetanib (Structural Analog IS)
Linearity (Correlation Coefficient, r²) Not explicitly stated, but method was proven to be linear≥ 0.9998
Lower Limit of Quantification (LLOQ) 5 ng/mL4.66 ng/mL
Intra-day Precision (%CV) Not explicitly stated, but method was validated1.06 to 2.54%
Inter-day Precision (%CV) Not explicitly stated, but method was validated0.82 to 2.93%
Intra-day Accuracy (% Bias) Not explicitly stated, but method was validated-1.48 to -0.17%
Inter-day Accuracy (% Bias) Not explicitly stated, but method was validated-2.45 to 2.17%
Recovery Not explicitly stated~99.5%

Table 1: Comparison of reported performance characteristics for LC-MS/MS methods for Ponatinib quantification using a stable isotope-labeled internal standard (this compound) versus a structural analog internal standard (Vandetanib).

While the method using the structural analog Vandetanib demonstrates excellent performance, the use of this compound provides a higher degree of confidence in the data's accuracy. A SIL-IS co-elutes with the analyte, experiencing the same matrix-induced ionization suppression or enhancement. Structural analogs, having different chemical structures, may elute at slightly different times and be affected differently by the matrix, potentially leading to less accurate quantification.

Experimental Protocols

Below are representative experimental protocols for the quantification of Ponatinib in plasma using both a SIL-IS and a structural analog IS, based on published literature.

Method Using this compound (SIL-IS)

This protocol is adapted from a study that quantified Ponatinib in patient plasma samples.

  • Sample Preparation:

    • To a plasma sample, add a working solution of deuterated Ponatinib (this compound) as the internal standard.

  • Online Solid-Phase Extraction (SPE):

    • Directly inject 25 µL of the plasma sample into an HPLC system equipped with a TurboFlow On-Line SPE system for purification.

  • Chromatographic Separation:

    • Separate the analytes using a C18 analytical column with a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometric Detection:

    • Detect Ponatinib and its deuterated internal standard using a mass spectrometer operating in positive ion mode.

    • Quantify Ponatinib based on the ratio of its peak area to that of the internal standard.

Method Using Vandetanib (Structural Analog IS)

This protocol is based on a validated LC-MS/MS method for Ponatinib quantification in human plasma and rat liver microsomes.

  • Sample Preparation:

    • To 1 mL of the sample, add 75 µL of Vandetanib working solution (as the internal standard).

    • Add 0.5 mL of the mobile phase.

  • Chromatographic Separation:

    • Inject 5 µL of the prepared sample onto a C18 analytical column.

    • Elute the analytes using an isocratic mobile phase of 10 mM ammonium formate (pH 4.1) and acetonitrile.

  • Mass Spectrometric Detection:

    • Generate ions using electrospray ionization (ESI) and detect Ponatinib and Vandetanib using multiple reaction monitoring (MRM).

    • Calculate the concentration of Ponatinib using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

justification cluster_properties Physicochemical Properties Analyte Ponatinib P1 Extraction Recovery Analyte->P1 Identical Analyte->P1 Similar P2 Chromatographic Retention Analyte->P2 Identical Analyte->P2 Similar P3 Ionization Efficiency Analyte->P3 Identical Analyte->P3 Similar SIL_IS This compound SIL_IS->P1 SIL_IS->P2 SIL_IS->P3 Analog_IS Structural Analog IS (e.g., Vandetanib) Analog_IS->P1 Analog_IS->P2 Analog_IS->P3 Result Accurate Quantification P1->Result P2->Result P3->Result

Caption: Rationale for the superiority of a SIL-IS over a structural analog IS.

References

A Head-to-Head Battle: Ponatinib-d8 Versus Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the multi-targeted tyrosine kinase inhibitor Ponatinib, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. The gold standard, a stable isotope-labeled (SIL) internal standard such as Ponatinib-d8, is often preferred for its ability to mimic the analyte's behavior during sample preparation and analysis. However, in its absence, structural analogs are frequently employed. This guide provides a comprehensive comparison of Ponatinib-d8 and commonly used structural analog internal standards, supported by experimental data and detailed protocols to inform the selection of the most suitable IS for robust and reproducible Ponatinib quantification.

The use of an internal standard is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variations in sample extraction, matrix effects, and instrument response. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix. While a SIL-IS like Ponatinib-d8 is theoretically the best choice due to its identical chemical properties and chromatographic behavior to the unlabeled analyte, its availability and cost can be prohibitive. Consequently, researchers often turn to structural analogs that are chemically similar to Ponatinib.

This guide delves into the performance characteristics of Ponatinib-d8 against structural analogs such as warfarin, vandetanib, and alectinib, which have been utilized in published bioanalytical methods for Ponatinib.

Comparative Analysis of Internal Standards

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance of LC-MS/MS methods for Ponatinib analysis using either Ponatinib-d8 or a structural analog as the internal standard, based on data from various studies.

Table 1: Method Validation Parameters with Ponatinib-d8 as Internal Standard
ParameterMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
LinearityMouse Plasma5 - 500092 - 108≤ 8[1]
Accuracy & PrecisionHuman Plasma5 - 250Not explicitly stated, but method was proven to be linearNot explicitly stated[2]
Table 2: Method Validation Parameters with Structural Analog Internal Standards
Internal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
WarfarinRat Plasma1 - 1000Within ±15< 15[3][4]
VandetanibHuman Plasma & Rat Liver Microsomes5 - 400-1.48 to -0.17 (Plasma), -1.65 to -0.3 (RLMs)1.06 to 2.54 (Plasma), 0.97 to 2.31 (RLMs)[5]
AlectinibRat Plasma1 - 1000Within ±15< 15

Key Observations:

  • Ponatinib-d8: The use of a deuterated internal standard generally allows for a wider linear dynamic range and demonstrates high accuracy and precision. This is attributed to its ability to effectively compensate for matrix effects and variability in extraction recovery due to its near-identical physicochemical properties to Ponatinib.

  • Structural Analogs: While methods employing structural analogs like warfarin, vandetanib, and alectinib have been successfully validated according to regulatory guidelines, they may exhibit limitations. The choice of the analog is critical, as its extraction recovery and ionization efficiency should closely match that of Ponatinib to ensure accurate quantification. For instance, studies using vandetanib have shown excellent accuracy and precision within a defined concentration range.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are representative experimental protocols for Ponatinib analysis using both a deuterated internal standard and a structural analog.

Protocol 1: LC-MS/MS Analysis of Ponatinib using Ponatinib-d8

This protocol is based on a method developed for the quantification of Ponatinib in mouse plasma.

Sample Preparation:

  • To 50 µL of plasma, add the internal standard (Ponatinib-d8).

  • Perform liquid-liquid extraction with tert-butyl methyl ether.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ponatinib: m/z 532.6 → 459.3

    • Ponatinib-d8: m/z 540.6 → 467.3

Protocol 2: LC-MS/MS Analysis of Ponatinib using a Structural Analog (Vandetanib)

This protocol is adapted from a method for quantifying Ponatinib in human plasma and rat liver microsomes.

Sample Preparation:

  • To the plasma or microsomal sample, add the internal standard (Vandetanib).

  • Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.1) and acetonitrile

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ponatinib: m/z 533 → 433 and 260

    • Vandetanib: m/z 475 → 112

Ponatinib's Mechanism of Action: A Multi-Targeted Approach

Ponatinib is a potent oral tyrosine kinase inhibitor (TKI) designed to inhibit the BCR-ABL kinase, including the T315I "gatekeeper" mutation that confers resistance to other TKIs. Its mechanism of action, however, extends to other important signaling pathways implicated in cancer progression.

Ponatinib_MOA cluster_ponatinib Ponatinib cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ponatinib Ponatinib BCR_ABL BCR-ABL Ponatinib->BCR_ABL Inhibits FGFR FGFR Ponatinib->FGFR Inhibits VEGFR VEGFR Ponatinib->VEGFR Inhibits SRC SRC Family Kinases Ponatinib->SRC Inhibits Proliferation Decreased Proliferation BCR_ABL->Proliferation Apoptosis Increased Apoptosis BCR_ABL->Apoptosis FGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis SRC->Proliferation

Caption: Ponatinib's multi-targeted inhibition of key signaling pathways.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Ponatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its activity.

BCR_ABL_Pathway BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits

References

A Guide to Inter-laboratory Comparison of Ponatinib Quantification using an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Summary of LC-MS/MS Methods

The following table summarizes the performance of different validated LC-MS/MS methods for Ponatinib quantification. This data can serve as a benchmark for laboratories aiming to establish and compare their own assays.

ParameterMethod 1 (Vandetanib IS)[1][2][3][4][5]Method 2 (Warfarin IS)Method 3 (Alectinib IS)
Matrix Human Plasma, Rat Liver MicrosomesRat Plasma, Urine, Feces, TissuesRat Plasma
Linearity Range 5–400 ng/mL1–1000 ng/mL (plasma)1–1000 ng/mL
Lower Limit of Quantification (LLOQ) 4.66 ng/mL (plasma)Not explicitly stated1 ng/mL
Lower Limit of Detection (LLOD) 1.53 ng/mL (plasma)Not explicitly statedNot explicitly stated
Intra-day Precision (%CV) 1.06 to 2.54%Within acceptable rangeNot explicitly stated
Inter-day Precision (%CV) 1.06 to 2.54%Within acceptable rangeNot explicitly stated
Accuracy (%RE) -1.48 to -0.17%Within acceptable rangeNot explicitly stated
Internal Standard (IS) VandetanibWarfarinAlectinib

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are summaries of key experimental protocols from validated studies.

Method 1: LC-MS/MS with Vandetanib as Internal Standard

  • Sample Preparation: To an aliquot of plasma or microsomes, the internal standard (Vandetanib) is added, followed by protein precipitation with acetonitrile. The mixture is centrifuged, and the supernatant is injected into the LC-MS/MS system.

  • Chromatography:

    • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.1) and acetonitrile.

    • Flow Rate: 0.25 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: LC-MS/MS with Warfarin as Internal Standard

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate is used to extract Ponatinib and the internal standard (Warfarin) from the biological matrix.

  • Chromatography: Details of the column and mobile phase were not specified in the provided search results.

  • Mass Spectrometry:

    • Ionization: Not explicitly stated, but likely ESI.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 3: HPLC with Fluorescence Detection (HPLC-FLD) with Alectinib as Internal Standard

  • Sample Preparation: Plasma proteins are precipitated by adding methanol containing the internal standard (Alectinib). After vortexing and centrifugation, the supernatant is injected into the HPLC system.

  • Chromatography:

    • Column: Gemini® NX-C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of 15 mM potassium phosphate buffer (pH 5.8) and acetonitrile (40:60 v/v).

    • Flow Rate: 0.8 mL/min

  • Detection: Fluorescence detector.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the quantification of Ponatinib using an internal standard, such as Ponatinib D8.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Area Integration (Ponatinib & IS) Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Ponatinib Concentration Calibration_Curve->Quantification

Caption: General workflow for Ponatinib quantification using an internal standard.

References

Linearity, accuracy, and precision of Ponatinib assays with Ponatinib D8.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like Ponatinib is paramount. This guide provides a comparative overview of validated analytical methods for the determination of Ponatinib in biological matrices, with a focus on linearity, accuracy, and precision. We will delve into methodologies employing Ponatinib D8 as an internal standard and compare its performance with assays utilizing alternative internal standards.

Performance Comparison of Ponatinib Assays

The selection of an appropriate internal standard is critical for the reliability of liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) assays. An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for variations. Deuterated analogues of the analyte, such as this compound, are often considered the gold standard due to their similar physicochemical properties. However, other compounds can also serve as effective internal standards. The following table summarizes the performance characteristics of various validated methods for Ponatinib quantification.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)
This compound LC-MS/MSHuman Plasma5 - 250Not explicitly stated, but method considered effectiveNot explicitly stated, but method considered effective.[1]
Vandetanib LC-MS/MSHuman Plasma5 - 400-1.48 to -0.171.06 to 2.54.[2]
Vandetanib LC-MS/MSRat Liver Microsomes5 - 400-1.65 to -0.30.97 to 2.31.[2]
Alectinib HPLC-FLDRat Plasma1 - 1000Within ±15 (±20 for LLOQ)Not explicitly stated, but method validated.[3]
Bosutinib HPLC-UVHuman Plasma5 - 250-1.5 to 9.02.1 to 8.0.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below is a representative experimental protocol for the quantification of Ponatinib using LC-MS/MS with Vandetanib as an internal standard, adapted from a validated method.

Representative LC-MS/MS Protocol for Ponatinib Quantification

1. Preparation of Standard and Quality Control (QC) Solutions:

  • Prepare stock solutions of Ponatinib and Vandetanib (internal standard) in a suitable organic solvent (e.g., DMSO).

  • Prepare working standard solutions of Ponatinib by serial dilution of the stock solution with a mixture of acetonitrile and water.

  • Prepare a working solution of the internal standard.

  • Spike blank biological matrix (e.g., human plasma) with the Ponatinib working standards to create calibration standards.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add the internal standard solution.

  • Precipitate proteins by adding a sufficient volume of acetonitrile.

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 10 mM ammonium formate in water (pH adjusted to 4.1 with formic acid) and acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Ponatinib and the internal standard.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of Ponatinib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample / Standard / QC B Add Internal Standard (this compound) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into HPLC E->F G Chromatographic Separation (C18 Column) F->G H Electrospray Ionization (ESI) G->H I Mass Spectrometry (MRM Detection) H->I J Peak Integration I->J K Calculate Peak Area Ratios (Analyte/IS) J->K L Quantification using Calibration Curve K->L

Experimental workflow for Ponatinib quantification.

Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, including the T315I mutant, which confers resistance to other tyrosine kinase inhibitors. Ponatinib also inhibits other kinases involved in cancer cell proliferation and angiogenesis.

G Ponatinib Ponatinib BCR_ABL BCR-ABL (including T315I mutant) Ponatinib->BCR_ABL Inhibits Other_Kinases Other Kinases (VEGFR, FGFR, PDGFR, SRC family) Ponatinib->Other_Kinases Inhibits Downstream_Signaling Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL->Downstream_Signaling Activates Other_Kinases->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Primary signaling pathways inhibited by Ponatinib.

Conclusion

The choice of analytical method and internal standard for Ponatinib quantification depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. While deuterated internal standards like this compound are theoretically optimal due to their close physicochemical properties to the analyte, other internal standards such as Vandetanib have been successfully used in validated, high-performing assays. The data presented in this guide demonstrates that robust and reliable methods are available for the accurate quantification of Ponatinib, facilitating its continued investigation and clinical use. Researchers should carefully consider the validation data of any method to ensure it meets the specific needs of their studies.

References

A Comparative Guide to Deuterated Internal Standards in Bioanalysis: Regulatory Landscape and Performance Metrics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision that underpins the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards with their non-deuterated counterparts, grounded in regulatory expectations and supported by experimental data. By offering a clear overview of performance characteristics and detailed experimental protocols, this guide aims to facilitate informed decision-making in the development and validation of robust bioanalytical methods.

The use of an internal standard is a fundamental requirement in bioanalytical method validation, as outlined by major regulatory bodies including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1] The harmonized ICH M10 guideline provides a unified framework for bioanalytical method validation, emphasizing the need for a suitable IS to be added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification.[2][3]

Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[4] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and matrix effects.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is consistently demonstrated in experimental data. Deuterated standards co-elute with the analyte, meaning they experience the same ionization suppression or enhancement from the biological matrix, leading to more accurate and precise results.

The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from published studies.

Analyte Internal Standard Type Concentration (ng/mL) Accuracy (%) Precision (%CV)
Drug X Deuterated (D4-Drug X)198.54.2
10101.23.1
10099.82.5
Structural Analog (Analog Y)185.312.8
1088.910.5
10092.18.7

Table 1: Comparison of accuracy and precision for the quantification of Drug X using a deuterated internal standard versus a structural analog.

Analyte Internal Standard Type Matrix Effect (%CV of IS-Normalized Matrix Factor)
Sirolimus Deuterated (d3-Sirolimus)3.5
Structural Analog (Desmethoxyrapamycin)18.2

Table 2: Comparison of the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in the analysis of Sirolimus.

Regulatory Acceptance Criteria for Bioanalytical Method Validation

The ICH M10 guideline outlines the key validation parameters and their typical acceptance criteria for chromatographic methods.

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 independent sources of blank matrix. The response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.
Calibration Curve A minimum of 6 non-zero concentration levels. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
Accuracy and Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least 6 different matrix sources should be ≤ 15%.
Stability The mean concentration of stability QC samples should be within ±15% of the nominal concentration under various storage and handling conditions (freeze-thaw, short-term, long-term, etc.).
Dilution Integrity The accuracy and precision of diluted QCs should be within ±15%.

Table 3: Key bioanalytical method validation parameters and their acceptance criteria according to the ICH M10 guideline.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following are representative protocols for key experiments.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.

  • Process a second set of blank samples spiked only with the deuterated internal standard.

  • Process a third set of blank samples spiked with the analyte at the LLOQ and the deuterated internal standard at its working concentration.

  • Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Mid QC, and High QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of blank biological matrix.

  • Prepare three sets of samples for each matrix source:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase.

    • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the matrix factor (MF) for the analyte and IS for each matrix source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

  • The CV of the IS-normalized MF across the different matrix sources should be ≤15%.

Visualizing Key Workflows and Relationships

To further clarify the processes involved, the following diagrams illustrate the decision-making process for selecting an internal standard, a typical experimental workflow, and a hypothetical signaling pathway.

Caption: Decision tree for the selection of an appropriate internal standard.

G sample_collection 1. Sample Collection (e.g., Plasma) add_is 2. Addition of Deuterated Internal Standard sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) add_is->sample_prep lcms_analysis 4. LC-MS/MS Analysis sample_prep->lcms_analysis data_processing 5. Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing quantification 6. Quantification & Reporting data_processing->quantification

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

G drug Drug (Analyte) receptor Receptor drug->receptor deuterated_drug Deuterated Drug (IS) deuterated_drug->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade biological_response Biological Response signaling_cascade->biological_response

Caption: Hypothetical signaling pathway of a drug and its deuterated internal standard.

References

Performance Evaluation of Ponatinib D8 Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the performance evaluation of different batches of Ponatinib D8, a stable isotope-labeled internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor, Ponatinib. Given that the reliability of pharmacokinetic and other quantitative studies hinges on the quality of the internal standard, assessing the consistency across different batches is paramount. This document outlines the key performance attributes to consider, presents hypothetical comparative data, and details the experimental protocols for these evaluations.

Key Performance Attributes for Comparison

The performance of this compound as an internal standard is defined by several key quality attributes. Consistency in these parameters across different batches ensures the robustness and reproducibility of analytical methods.

  • Purity: This includes both chromatographic purity (the percentage of the main compound relative to any impurities) and isotopic purity (the percentage of the desired deuterated form). High purity is essential to prevent interference with the quantification of the analyte, Ponatinib.

  • Identity and Structural Confirmation: Verification of the chemical structure and molecular weight is critical to ensure that the correct compound is being used.

  • Stability: The stability of this compound in solution and under various storage conditions is vital for maintaining its concentration and preventing the formation of degradation products that could interfere with analysis.

  • Performance in Bioanalytical Methods: Ultimately, the performance of a new batch of this compound should be compared to a reference batch in the intended analytical assay, such as LC-MS/MS, to ensure consistent behavior.

Comparative Data Summary

The following tables present hypothetical, yet realistic, data for three different batches of this compound, illustrating how their key performance attributes can be compared.

Table 1: Physicochemical Properties and Purity

AttributeBatch ABatch BBatch CAcceptance Criteria
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderConforms to specification
Solubility (DMSO) SolubleSolubleSolubleSoluble
Chromatographic Purity (HPLC, %) 99.8%99.5%99.9%>98.0%
Isotopic Purity (% d8) 99.5%99.6%99.7%≥99% deuterated forms[1]
Molecular Weight (Mass Spec) 540.6540.6540.6Conforms to 540.6[2][3]

Table 2: Performance in LC-MS/MS Assay

ParameterBatch ABatch BBatch CAcceptance Criteria
Retention Time (min) 3.523.513.52Consistent with reference
Peak Area Response (relative to reference) 101%98%102%95-105% of reference
Signal-to-Noise Ratio >1000>1000>1000>100

Visualizing Key Processes and Concepts

To further clarify the context and procedures involved in the evaluation of this compound, the following diagrams are provided.

G cluster_pathway Ponatinib Signaling Pathway Inhibition BCR_ABL BCR-ABL Kinase (Constitutively Active) Downstream Downstream Signaling (e.g., MAPK, STAT) BCR_ABL->Downstream Phosphorylation ATP ATP ATP->BCR_ABL Binds to ATP pocket Ponatinib Ponatinib Ponatinib->BCR_ABL Blocks ATP binding Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Mechanism of action of Ponatinib in inhibiting the BCR-ABL signaling pathway.

G cluster_workflow This compound Batch Evaluation Workflow Receive Receive New Batch of this compound Purity Purity Assessment (HPLC/UPLC) Receive->Purity Identity Identity & Isotopic Purity (LC-MS/MS) Receive->Identity Stability Solution Stability Test Receive->Stability Compare Compare Data with Reference Batch & Specs Purity->Compare Identity->Compare Stability->Compare Performance Bioanalytical Performance Test Decision Accept or Reject Batch Performance->Decision Compare->Performance

Caption: Experimental workflow for the performance evaluation of this compound batches.

G cluster_attributes Key Attributes of a Reliable Internal Standard Reliable_IS Reliable Internal Standard Purity High Purity (Chromatographic & Isotopic) Reliable_IS->Purity Identity Confirmed Identity Reliable_IS->Identity Stability Known Stability Reliable_IS->Stability Reproducibility Assay Reproducibility Purity->Reproducibility Accuracy Quantitation Accuracy Identity->Accuracy Stability->Accuracy Reproducibility->Accuracy

Caption: Logical relationships between key quality attributes of an internal standard.

Detailed Experimental Protocols

The following are established methodologies for the key experiments cited in this guide.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chromatographic purity of this compound and to detect any related substances or degradation products.

  • Instrumentation: HPLC system with UV detection.

  • Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) or equivalent.[4][5]

  • Mobile Phase A: A 9:1 (v/v) mixture of water and acetonitrile, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the pH adjusted to 2.4 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of Ponatinib from its potential impurities. An example gradient involves maintaining 16% mobile phase B for the initial 2 minutes, followed by a linear increase to 30% B over the next 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 250 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a 50:50 methanol-water mixture, to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. Calculate the area percentage of the main peak to determine the chromatographic purity.

Identity and Isotopic Purity Confirmation by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method confirms the molecular weight of this compound and assesses its isotopic purity.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: A rapid chromatographic separation is typically employed. An Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) can be used. The mobile phase can consist of 10 mM ammonium formate in water (pH 4.1 with formic acid) and acetonitrile, with a flow rate of 0.25 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan for molecular weight confirmation and Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Data Analysis: Confirm the presence of the [M+H]+ ion corresponding to the molecular weight of this compound (540.6). Analyze the mass spectrum to determine the distribution of deuterated forms and calculate the isotopic purity.

Stability Assessment

This protocol evaluates the stability of this compound in solution under different conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stability Conditions:

    • Bench-top Stability: Keep an aliquot of the sample solution at room temperature for a defined period (e.g., 24 hours).

    • Freeze-Thaw Stability: Subject aliquots of the sample solution to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

    • Long-term Stability: Store aliquots of the sample solution at the intended storage temperature (e.g., -20°C or 2-8°C) for an extended period (e.g., 1 month).

  • Analysis: Analyze the samples from each stability condition using the validated HPLC or LC-MS/MS method and compare the results to a freshly prepared sample. The concentration of the stored samples should be within a predefined percentage (e.g., ±15%) of the initial concentration.

Conclusion

Consistent performance of different batches of this compound is critical for the integrity of research and clinical trial data. By implementing a systematic evaluation of key performance attributes such as purity, identity, and stability, researchers can ensure the reliability of their analytical methods and the accuracy of their results. This guide provides a framework for establishing such an evaluation process.

References

A Comparative Guide to the Quantification of Ponatinib in Diverse Biological Fluids Using Ponatinib-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ponatinib in various human biological fluids. The use of a stable isotope-labeled internal standard, such as Ponatinib-D8 ([²H₈] ponatinib), is critical for correcting matrix effects and ensuring the accuracy and precision of the bioanalytical method. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Executive Summary

The quantification of ponatinib, a potent tyrosine kinase inhibitor, is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide consolidates and compares methodologies for analyzing ponatinib in human plasma, serum, and cerebrospinal fluid (CSF). While the primary focus is on methods utilizing Ponatinib-D8, the guide also includes data from methods employing other internal standards for fluids where Ponatinib-D8 specific methods were not publicly available, offering a broader perspective on current bioanalytical practices.

Quantitative Data Comparison

The following tables summarize the key validation parameters for ponatinib quantification in different biological matrices.

Table 1: Ponatinib Quantification in Human Plasma & Serum using [²H₈] Ponatinib

ParameterPlasmaSerum
Internal Standard [²H₈] Ponatinib[²H₈] Ponatinib
Linearity Range (ng/mL) 5 - 5005 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 55
Intra-day Precision (%CV) ≤ 6%≤ 6%
Inter-day Precision (%CV) ≤ 8%≤ 8%
Accuracy (% bias) 92 - 108%92 - 108%
Recovery (%) 95.0 - 106.095.0 - 106.0
Matrix Effect (%) 95.7 - 105.295.7 - 105.2

Data extracted from a study on the simultaneous quantification of 21 kinase inhibitors.

Table 2: Ponatinib Quantification in Human Cerebrospinal Fluid (CSF)

ParameterCerebrospinal Fluid
Internal Standard Not explicitly specified
Median Concentration Observed (ng/mL) 1.20 (IQR: 0.15-4.03)
CSF-to-Plasma Ratio (%) Median: 5.5 (IQR: 0.6-12.8)

Note: A detailed validation report for a method specifically for ponatinib in CSF using a deuterated internal standard was not available in the public domain. The data presented is from a clinical study and provides context on expected concentrations.

Table 3: Ponatinib Quantification in Human Urine

A validated LC-MS/MS method for the quantification of unchanged ponatinib in human urine using a deuterated internal standard was not identified in the surveyed literature. Studies on the metabolism and excretion of ponatinib have indicated that the drug is primarily eliminated through feces, with only a minor fraction of the administered dose being recovered in urine, mostly as metabolites. One study reported that unchanged ponatinib was not detected in urine.[1] This suggests that for most clinical and pharmacokinetic studies, the quantification of ponatinib in urine may be of limited value.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: Quantification of Ponatinib in Human Plasma and Serum using [²H₈] Ponatinib

This method is part of a broader assay for the simultaneous quantification of multiple kinase inhibitors.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of EDTA plasma or serum in a 1.5 mL screw vial, add 500 µL of the internal standard working solution ([²H₈] ponatinib in methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples for 5 minutes at 9500 x g.

  • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A liquid chromatography system coupled with a C18 column (e.g., Hypurity, 3 µm, 50 × 2.1 mm).

  • Mobile Phase A: 0.02 mol/L ammonium formate buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is used to achieve separation, with a total run time of approximately 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

  • Detection: Selected Reaction Monitoring (SRM).

  • Ponatinib Transition: m/z 533.2 → 444.1

  • [²H₈] Ponatinib Transition: m/z 541.2 → 452.1

Method 2: Quantification of Ponatinib in Human Cerebrospinal Fluid (CSF)

This method was utilized in a clinical study to determine ponatinib concentrations in CSF.

1. Sample Collection

  • CSF samples were collected via lumbar puncture from patients treated with ponatinib.

2. Sample Analysis

  • The quantification was performed centrally in a hospital pharmacology department using a previously published, though not detailed in the specific CSF paper, LC-MS/MS method. The specific internal standard used was not mentioned in the context of the CSF analysis.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the quantification of ponatinib in biological fluids by LC-MS/MS.

Ponatinib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Fluid (Plasma, Serum, CSF) add_is Add Internal Standard (Ponatinib-D8) start->add_is extraction Protein Precipitation or Liquid-Liquid Extraction or Solid-Phase Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection Analysis chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry (SRM Detection) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification Data Acquisition result Concentration Determination quantification->result

Caption: General workflow for Ponatinib quantification.

Conclusion

The use of Ponatinib-D8 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of ponatinib in human plasma and serum. The protein precipitation method offers a simple and high-throughput sample preparation technique. For cerebrospinal fluid, while quantification is feasible, further publications detailing a fully validated method using a deuterated internal standard would be beneficial for standardization. Based on current literature, the quantification of unchanged ponatinib in urine via LC-MS/MS appears to be of limited clinical relevance due to its low excretion via this route. Researchers should carefully consider the biological matrix and the specific requirements of their study when selecting and validating a method for ponatinib quantification.

References

The Analytical Edge: A Cost-Benefit Analysis of Ponatinib-D8 in Routine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the potent tyrosine kinase inhibitor Ponatinib, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive cost-benefit analysis of using the deuterated internal standard, Ponatinib-D8, compared to alternative non-isotopically labeled standards, supported by experimental data from published literature.

The ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability and matrix effects. Stable isotope-labeled (SIL) internal standards, such as Ponatinib-D8, are widely considered the gold standard in quantitative bioanalysis due to their near-identical physicochemical properties to the analyte. This guide delves into a comparative analysis of Ponatinib-D8 against commonly used alternatives like Vandetanib and Bosutinib.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key performance indicators include linearity, accuracy, precision, and recovery. The following tables summarize the performance of LC-MS/MS methods for Ponatinib quantification using different internal standards.

Table 1: Method Performance using Ponatinib-D8 as an Internal Standard

Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Analytical Technique
1 - 500Not explicitly stated< 15%Not explicitly statedLC-MS/MS
5 - 500[1]Within ±15%< 15%Not explicitly statedLC-MS/MS[1]

Table 2: Method Performance using Vandetanib as an Internal Standard

Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Analytical Technique
5 - 400[2][3][4]-2.45 to 2.170.82 to 2.9399.49 ± 1.53LC-MS/MS

Table 3: Method Performance using Bosutinib as an Internal Standard

Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Analytical Technique
10 - 500Within ±14.4%< 9.0%91.6 - 99.0HPLC-PDA

Cost Analysis

While performance is a primary consideration, the cost of the internal standard is a significant factor in routine analysis. The following table provides an approximate cost comparison. Prices are subject to change and may vary between suppliers.

Table 4: Cost Comparison of Internal Standards

Internal StandardSupplier ExampleQuantityApproximate Price (USD)
Ponatinib-D8MedChemExpress1 mg$340
VandetanibMedChemExpress5 mg$35
BosutinibMedChemExpress10 mg in 1 mL DMSO$69
Bosutinib (hydrate)MedChemExpress10 mg in 1 mL DMSO$48
Bosutinib (>=98% HPLC)Fisher Scientific5 mg$166.86

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of Ponatinib using different internal standards.

Method 1: Ponatinib Quantification using Vandetanib as an Internal Standard

This method was developed for the quantification of Ponatinib in human plasma and rat liver microsomes.

  • Sample Preparation:

    • To 1 mL of plasma or microsome sample, add appropriate volumes of Ponatinib working standard solution.

    • Add 1 mL of 0.1 M NaOH/glycine buffer (pH ~9) and vortex for 15 seconds.

    • Add 2 mL of acetonitrile for protein precipitation.

    • Centrifuge at 14,000 rpm for 12 minutes at 4°C.

    • Filter the supernatant through a 0.22 μm syringe filter.

    • Add 50 μL of Vandetanib internal standard to 1 mL of the filtered sample.

  • LC-MS/MS Conditions:

    • Column: Agilent eclipse plus C18 (50 mm × 2.1 mm, 1.8 μm)

    • Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium formate (pH 4.1 with formic acid)

    • Flow Rate: 0.25 mL/min

    • Injection Volume: 5 μL

    • Ionization: Electrospray Ionization (ESI) in positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

Method 2: Ponatinib Quantification using Bosutinib as an Internal Standard (by HPLC-PDA)

This method allows for the simultaneous quantification of several tyrosine kinase inhibitors, including Ponatinib.

  • Sample Preparation:

    • Simple protein precipitation of plasma samples.

  • HPLC-PDA Conditions:

    • Column: Details not specified in the abstract.

    • Mobile Phase: Gradient elution of 0.5% KH2PO4 (pH 3.5) – methanol (80:20) (A) and acetonitrile–methanol (80:20) (B)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 μL

    • Detection: Photodiode Array (PDA) at 285 nm for Ponatinib

Visualizing the Mechanism: Ponatinib's Signaling Pathways

Ponatinib is a multi-targeted kinase inhibitor. Its primary target is the BCR-ABL tyrosine kinase, including the T315I mutation that confers resistance to other inhibitors. Ponatinib also inhibits other kinases such as VEGFR2 and FGFR1. Understanding these pathways is crucial for interpreting its therapeutic effects and potential side effects.

cluster_0 Analytical Workflow for Ponatinib Quantification Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Experimental workflow for bioanalysis.

BCR_ABL_Pathway BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 Ponatinib Ponatinib Ponatinib->BCR-ABL RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Inhibition of Apoptosis Inhibition of Apoptosis AKT->Inhibition of Apoptosis STAT5->Inhibition of Apoptosis

Ponatinib inhibits the BCR-ABL signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K Ponatinib Ponatinib Ponatinib->VEGFR2 PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival

Ponatinib inhibits the VEGFR2 signaling pathway.

FGFR1_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PI3K PI3K FGFR1->PI3K Ponatinib Ponatinib Ponatinib->FGFR1 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival

Ponatinib inhibits the FGFR1 signaling pathway.

Conclusion: A Balanced Decision

The choice between Ponatinib-D8 and alternative internal standards involves a trade-off between cost and analytical performance.

  • Ponatinib-D8 offers the theoretical advantage of co-elution and identical behavior to the analyte, which is crucial for minimizing variability and accurately compensating for matrix effects. This makes it the preferred choice for methods requiring the highest level of accuracy and precision, such as in regulated bioanalysis for clinical trials. However, its significantly higher cost may be a limiting factor for routine, high-throughput analyses.

  • Alternative internal standards like Vandetanib and Bosutinib provide a more cost-effective solution. The presented data demonstrates that well-validated methods using these alternatives can achieve acceptable levels of accuracy, precision, and linearity. However, as they are not structurally identical to Ponatinib, there is a higher risk of differential matrix effects and variations in extraction recovery, which could compromise data quality in complex biological matrices.

Recommendation:

  • For regulated bioanalysis and pivotal pharmacokinetic studies , the use of Ponatinib-D8 is strongly recommended to ensure the highest data integrity.

  • For routine screening, early-stage research, and applications where cost is a major constraint , a thoroughly validated method using a more economical alternative such as Vandetanib or Bosutinib can be a viable option, provided that matrix effects are carefully evaluated and controlled.

Ultimately, the decision rests on a careful evaluation of the specific analytical requirements, budgetary constraints, and the level of data robustness demanded by the research or regulatory context.

References

Safety Operating Guide

Proper Disposal of Ponatinib D8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ponatinib D8 is a deuterated analog of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor. Due to its cytotoxic nature, proper handling and disposal are paramount to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with established safety protocols for cytotoxic agents.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance with significant health risks. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed.[1][2]
Acute Toxicity (Dermal)H311Toxic in contact with skin.[1]
Acute Toxicity (Inhalation)H331Toxic if inhaled.
Reproductive ToxicityH360May damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure.
Aquatic Hazard-Extremely hazardous for water.

Experimental Protocols: Disposal Procedures

The recommended method for the disposal of this compound and materials contaminated with it is high-temperature incineration. There are currently no widely established or validated protocols for the chemical neutralization of this compound in a standard laboratory setting. Therefore, personnel should not attempt chemical inactivation unless it is part of a formally approved institutional procedure.

Step-by-Step Disposal Guide:

  • Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE. This includes:

    • A long-sleeved, impermeable gown.

    • Two pairs of chemotherapy-rated gloves.

    • A face shield or safety goggles.

    • A respiratory mask.

  • Segregation at the Source: All waste contaminated with this compound must be segregated from general and other chemical waste streams immediately after use. This includes:

    • Unused or expired this compound.

    • Contaminated labware such as vials, pipette tips, and culture plates.

    • Contaminated PPE.

    • Materials used to clean spills.

  • Waste Containment:

    • Solid Waste: All solid waste, including contaminated labware and PPE, should be placed in a designated, puncture-proof container lined with a thick, clear plastic bag. This bag should then be placed into a labeled cytotoxic waste bag (often purple and yellow).

    • Liquid Waste: Aqueous waste containing this compound must not be disposed of down the drain. It should be collected in a clearly labeled, sealed, and leak-proof container specifically designated for cytotoxic liquid waste.

    • Sharps: Any sharps, such as needles or blades, that have come into contact with this compound must be disposed of in a designated cytotoxic sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the universal cytotoxic hazard symbol and the words "Cytotoxic Waste."

    • Sealed waste containers should be stored in a designated, secure area away from general laboratory traffic until collection.

  • Final Disposal:

    • Arrange for the collection of the cytotoxic waste by a certified hazardous waste management company. This waste must be accompanied by a hazardous waste consignment note for transport to a licensed high-temperature incineration facility.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Storage & Disposal start Generate this compound Waste solid Solid Waste (PPE, Labware) start->solid Segregate Immediately liquid Liquid Waste start->liquid Segregate Immediately sharps Sharps start->sharps Segregate Immediately solid_container Puncture-proof Cytotoxic Container solid->solid_container liquid_container Leak-proof Cytotoxic Container liquid->liquid_container sharps_container Cytotoxic Sharps Container sharps->sharps_container storage Secure Storage Area solid_container->storage Label & Seal liquid_container->storage Label & Seal sharps_container->storage Label & Seal disposal Licensed Incineration storage->disposal Professional Collection

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ponatinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling potent compounds like Ponatinib D8. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)Specification
Gloves Impermeable gloves, such as two pairs of chemotherapy-rated nitrile or latex gloves, are required.[3][4]
Protective Clothing An impermeable, long-sleeved gown or lab coat must be worn. Contaminated clothing should be removed immediately and disposed of as hazardous waste.
Eye/Face Protection Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
Respiratory Protection A NIOSH-certified N95, N100, or a full-face respirator should be used, especially when there is a risk of generating airborne powder or aerosols. Engineering controls like a chemical fume hood are the primary line of defense.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a designated, secure, and well-ventilated area.

  • The storage temperature should be in accordance with the product insert, typically in a freezer under -20°C.

  • Keep the compound away from foodstuffs, beverages, and incompatible materials such as strong acids, alkalis, and oxidizing agents.

2. Preparation and Use:

  • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure good ventilation and exhaustion in the workplace.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

3. Disposal Plan:

  • All waste contaminated with this compound, including unused powder or solutions, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated from general laboratory waste.

  • Solid waste should be placed in a sealed, labeled cytotoxic waste bag, which is then placed inside a rigid, labeled cytotoxic waste container.

  • Liquid waste containing this compound must not be disposed of down the drain. It should be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste.

  • The primary method for the disposal of this compound and contaminated materials is through high-temperature incineration at a licensed hazardous waste facility.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse the opened eye for several minutes under running water. Consult a doctor.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical help.

Spill Management Workflow

A clear and practiced spill response plan is essential. The following diagram outlines the procedural steps for safely managing a this compound spill.

Spill_Management_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill Spill Detected alert Alert others in the area spill->alert evacuate Evacuate the immediate area alert->evacuate secure Secure the area to prevent entry evacuate->secure ppe Don appropriate PPE (2 pairs gloves, gown, eye protection, respirator) secure->ppe contain Contain the spill with absorbent material from a cytotoxic spill kit ppe->contain clean Clean the area with an appropriate decontaminating agent contain->clean collect Collect all contaminated materials clean->collect package Package waste in a sealed, labeled cytotoxic waste container collect->package dispose Dispose of as hazardous waste according to institutional and regulatory guidelines package->dispose

Workflow for the safe handling of a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponatinib D8
Reactant of Route 2
Reactant of Route 2
Ponatinib D8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.